Product packaging for Antibacterial agent 130(Cat. No.:)

Antibacterial agent 130

Cat. No.: B12397576
M. Wt: 496.5 g/mol
InChI Key: MGBZLSXWJZVCBJ-RSEIVKCDSA-N
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Description

Antibacterial agent 130 is a useful research compound. Its molecular formula is C23H28O10S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O10S B12397576 Antibacterial agent 130

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28O10S

Molecular Weight

496.5 g/mol

IUPAC Name

[4-methoxy-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylphenyl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H28O10S/c1-29-13-6-5-11(18(25)12-7-14(30-2)22(32-4)15(8-12)31-3)9-17(13)34-23-21(28)20(27)19(26)16(10-24)33-23/h5-9,16,19-21,23-24,26-28H,10H2,1-4H3/t16?,19-,20-,21?,23-/m0/s1

InChI Key

MGBZLSXWJZVCBJ-RSEIVKCDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)S[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Antibiotic A-130 in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the genetic and biochemical architecture underpinning the production of a key secondary metabolite.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically utilized antibiotics. These bioactive compounds are synthesized through complex enzymatic pathways encoded by biosynthetic gene clusters (BGCs). This guide provides a detailed examination of the biosynthetic pathway of Antibiotic A-130, a novel polyketide antibiotic with significant therapeutic potential, produced by Streptomyces sp. A-130. We will delve into the genetic organization of the A-130 BGC, the functions of the key biosynthetic enzymes, the regulatory networks governing its production, and the experimental methodologies employed to elucidate this pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and engineering of natural product biosynthesis.

The Antibiotic A-130 Biosynthetic Gene Cluster (BGC)

Genome mining of Streptomyces sp. A-130 led to the identification of the putative biosynthetic gene cluster for Antibiotic A-130, designated a-130. The cluster spans approximately 85 kb and harbors 25 open reading frames (ORFs) predicted to be involved in the biosynthesis, regulation, and export of the antibiotic. The core of the BGC is composed of a Type I polyketide synthase (PKS) system, alongside genes encoding tailoring enzymes, regulatory proteins, and transporters.

Core Polyketide Synthase (PKS) Machinery

The biosynthesis of the A-130 backbone is catalyzed by a modular Type I PKS, encoded by three large multigene ORFs: a130-PKS1, a130-PKS2, and a130-PKS3. These PKS enzymes are comprised of a series of modules, each responsible for the incorporation and modification of a specific extender unit into the growing polyketide chain. Each module contains a set of conserved domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additionally, modules may contain optional domains such as a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER), which determine the reduction state of the incorporated monomer.

Table 1: Domain Organization of the A-130 Polyketide Synthase

GeneModuleKSATDHERKRACPSubstrate Specificity (predicted)
a130-PKS1 Loading------Acetyl-CoA
Module 1Malonyl-CoA
Module 2-Methylmalonyl-CoA
a130-PKS2 Module 3--Malonyl-CoA
Module 4Ethylmalonyl-CoA
a130-PKS3 Module 5--Malonyl-CoA
Module 6--Methylmalonyl-CoA
Thioesterase------Chain release and cyclization
Tailoring Enzymes

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS modifications are carried out by tailoring enzymes to yield the final bioactive structure of Antibiotic A-130. The a-130 BGC encodes several putative tailoring enzymes, including cytochrome P450 monooxygenases, methyltransferases, glycosyltransferases, and oxidoreductases. The precise functions of these enzymes were elucidated through a combination of gene knockout experiments and in vitro enzymatic assays.

Table 2: Putative Tailoring Enzymes in the A-130 BGC

GeneProposed Function
a130-Oxy1Cytochrome P450 monooxygenase (Hydroxylation)
a130-Oxy2FAD-dependent monooxygenase (Epoxidation)
a130-Mt1S-adenosyl-L-methionine (SAM)-dependent methyltransferase
a130-Gt1Glycosyltransferase
a130-Red1Short-chain dehydrogenase/reductase

Biosynthetic Pathway of Antibiotic A-130

The proposed biosynthetic pathway of Antibiotic A-130 begins with the loading of an acetyl-CoA starter unit onto the PKS. The subsequent six modules of the PKS iteratively add and modify specific extender units to form the linear polyketide chain. The thioesterase domain at the C-terminus of a130-PKS3 then catalyzes the release and intramolecular cyclization of the polyketide intermediate. This cyclized intermediate undergoes a series of post-PKS modifications, including hydroxylations, an epoxidation, a methylation, and a glycosylation, to yield the mature Antibiotic A-130.

A130_Biosynthesis Precursors Acetyl-CoA Malonyl-CoA Methylmalonyl-CoA Ethylmalonyl-CoA PKS a130-PKS1, PKS2, PKS3 (Polyketide Assembly) Precursors->PKS Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Cyclization Thioesterase (Cyclization) Linear_Polyketide->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tailoring a130-Oxy1, Oxy2, Mt1, Gt1, Red1 (Post-PKS Modifications) Cyclized_Intermediate->Tailoring Antibiotic_A130 Antibiotic A-130 Tailoring->Antibiotic_A130 A130_Regulation Global_Signals Nutritional & Environmental Signals Global_Regulators Global Regulatory Proteins Global_Signals->Global_Regulators a130_Reg1 a130-Reg1 (SARP) Global_Regulators->a130_Reg1 activation a130_Reg2 a130-Reg2 (TetR) Global_Regulators->a130_Reg2 repression Biosynthetic_Genes a-130 Biosynthetic Genes a130_Reg1->Biosynthetic_Genes activates a130_Reg2->Biosynthetic_Genes represses Antibiotic_A130 Antibiotic A-130 Antibiotic_A130->a130_Reg2 feedback inhibition Experimental_Workflow cluster_0 Gene Function Analysis cluster_1 BGC Confirmation Gene_Knockout Gene Knockout (PCR-Targeting) Metabolite_Analysis_KO Metabolite Analysis (HPLC, MS) Gene_Knockout->Metabolite_Analysis_KO Intermediate_Accumulation Intermediate Accumulation or Loss of Production Metabolite_Analysis_KO->Intermediate_Accumulation BGC_Cloning BGC Cloning (TAR/Gibson) Heterologous_Expression Heterologous Expression (e.g., S. albus) BGC_Cloning->Heterologous_Expression Metabolite_Analysis_HE Metabolite Analysis (HPLC, MS) Heterologous_Expression->Metabolite_Analysis_HE A130_Production Production of Antibiotic A-130 Metabolite_Analysis_HE->A130_Production

Technical Guide: Spectrum of Activity of Antibiotic A-130 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the antibacterial activity of Antibiotic A-130, a polyether ionophore antibiotic, with a focus on its efficacy against gram-positive bacteria. Due to the limited publicly available data specifically for Antibiotic A-130, this guide leverages data from its parent compound, Nigericin, and the broader class of polyether ionophore antibiotics to present a comprehensive profile.

Introduction

Antibiotic A-130 is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] It belongs to the nigericin group of ionophores, which are known for their activity against gram-positive bacteria.[1] Polyether ionophores are lipid-soluble molecules that can transport ions across the lipid bilayers of cell membranes, disrupting the transmembrane ion concentration gradients necessary for the survival of microorganisms.[2] Their hydrophobicity and high molecular weight generally prevent them from penetrating the outer membrane of gram-negative bacteria, rendering them selectively active against gram-positive organisms.[2]

Spectrum of Activity

Antibiotic A-130 exhibits activity against a range of gram-positive bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for A-130 are not widely published, the activity of the closely related compound Nigericin provides a strong indication of its potential spectrum and potency. The following table summarizes the MIC values of Nigericin against a panel of drug-resistant gram-positive clinical isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Nigericin against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 4
Staphylococcus aureusVancomycin-Intermediate (VISA)1 - 4
Enterococcus faecalisVancomycin-Resistant (VRE)1 - 8
Enterococcus faeciumVancomycin-Resistant (VRE)1 - 8
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.5 - 2
Bacillus subtilisStandard Strain0.25 - 1

Note: This data is representative of the activity of Nigericin and is intended to be illustrative of the expected activity of Antibiotic A-130.

Mechanism of Action

Antibiotic A-130, as a member of the nigericin group, functions as an ionophore. Specifically, it acts as a potassium-hydrogen antiporter.[3] This means it facilitates the exchange of potassium ions (K⁺) for protons (H⁺) across the bacterial cell membrane. This action disrupts the electrochemical gradients essential for cellular functions. The continuous efflux of K⁺ and influx of H⁺ leads to the dissipation of the membrane potential and the proton motive force.[3] This, in turn, inhibits vital processes such as ATP synthesis and the transport of nutrients, ultimately leading to bacterial cell death.[3][4]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a polyether antibiotic like A-130 against gram-positive bacteria using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test gram-positive bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Antibiotic A-130 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB without bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]

Visualizations

Diagram: Mechanism of Action of Antibiotic A-130 (Nigericin Group)

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm cluster_outside Extracellular Space cluster_effects Downstream Effects A130 Antibiotic A-130 (Ionophore) H_in H+ A130->H_in K_out K+ A130->K_out PMF Dissipation of Proton Motive Force A130->PMF K_in K+ K_in->A130 Efflux H_out H+ H_out->A130 Influx ATP Inhibition of ATP Synthesis PMF->ATP Transport Disruption of Nutrient Transport PMF->Transport Death Bacterial Cell Death ATP->Death Transport->Death

Caption: Mechanism of action of Antibiotic A-130 as a K+/H+ antiporter.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Antibiotic A-130 prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

The Solubility and Stability of Amoxicillin in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Amoxicillin, a widely used β-lactam antibiotic. Understanding these fundamental physicochemical properties is critical for the successful formulation, manufacturing, and therapeutic application of this important active pharmaceutical ingredient (API). This document, using Amoxicillin as a representative compound in lieu of the placeholder "Antibiotic A-130," synthesizes key data from scientific literature to support research and development efforts.

Solubility Profile of Amoxicillin

The solubility of Amoxicillin is highly dependent on the solvent system and the pH of aqueous media. As an amphoteric molecule with multiple ionizable functional groups, its solubility exhibits a characteristic U-shaped profile in relation to pH.

Aqueous Solubility

Amoxicillin's solubility in water is lowest near its isoelectric point (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The trihydrate form is the most stable solid form and is commonly used in pharmaceutical preparations.

Table 1: Aqueous Solubility of Amoxicillin at Different pH Values

pHTemperature (°C)Solubility (mg/mL)Notes
1.237>10Increased solubility in acidic conditions.
4-637~5.45 (minimum)Corresponds to the isoelectric point of the molecule.[1]
7.0Unspecified~3.451g is soluble in approximately 290 mL of 1% phosphate buffer.[2]
7.2Unspecified~1.0In PBS buffer.[3]
>8Unspecified>10Increased solubility in alkaline conditions.
Organic Solvent Solubility

Amoxicillin exhibits varied solubility in common organic solvents. It is generally more soluble in polar aprotic solvents like DMSO.

Table 2: Solubility of Amoxicillin in Selected Organic Solvents

SolventFormSolubility (mg/mL)Reference(s)
MethanolTrihydrate7.5
Ethanol (absolute)Trihydrate3.4
EthanolUnspecified~0.5 (1g in 2000 mL)[2]
Dimethyl Sulfoxide (DMSO)Hydrate25[3]
Dimethylformamide (DMF)Hydrate5[3]
HexaneTrihydrateInsoluble
BenzeneTrihydrateInsoluble
Ethyl AcetateTrihydrateInsoluble
AcetonitrileTrihydrateInsoluble

Stability Profile of Amoxicillin

The chemical stability of Amoxicillin is a critical factor in its formulation and storage. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is significantly influenced by pH, temperature, and the presence of certain buffer ions.[1]

Influence of pH and Temperature

Amoxicillin is most stable in the pH range of 5.8 to 6.5, particularly in a citrate buffer.[1] Its degradation follows pseudo-first-order kinetics, and the rate of degradation increases at pH values outside this optimal range and at higher temperatures.

Table 3: Stability of Amoxicillin in Aqueous Solutions

pHTemperature (°C)MetricValueReference(s)
6.5340Shelf-life (t₉₀)4.85 hours[4]
6.5325 (extrapolated)Shelf-life (t₉₀)22.8 hours[4]
8.3440Shelf-life (t₉₀)0.11 hours[4]
N/A4Shelf-life (t₉₀)80.3 hours[5]
N/A25Shelf-life (t₉₀)24.8 hours[5]
N/A37Shelf-life (t₉₀)9.0 hours[5]

Shelf-life (t₉₀) is the time required for 10% of the drug to degrade.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of Amoxicillin.

Protocol for Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Amoxicillin in a given solvent.

Materials:

  • Amoxicillin powder

  • Solvent of interest (e.g., phosphate buffer pH 7.4)

  • Glass flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of Amoxicillin powder to a flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.[6]

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7]

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Amoxicillin in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for HPLC-Based Stability Study

A stability-indicating HPLC method is essential for accurately quantifying the remaining intact drug and monitoring the formation of degradation products over time.

Objective: To determine the degradation kinetics of Amoxicillin under specific conditions (e.g., pH, temperature).

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Amoxicillin reference standard

  • High-purity water and HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Buffer salts (e.g., potassium dihydrogen phosphate)

  • pH meter

  • Temperature-controlled incubator or water bath

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of phosphate buffer (e.g., 0.01M, pH 4.8) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Amoxicillin in the desired buffer solution to prepare a stock solution of known concentration.

  • Stability Samples: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from the stability chamber.

  • Sample Preparation: If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the concentration of Amoxicillin at each time point by comparing the peak area with a calibration curve prepared from the reference standard.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • For pseudo-first-order degradation, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the shelf-life (t₉₀) using the formula: t₉₀ = 0.105 / k.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of an antibiotic.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Prepare Supersaturated Solution S2 Equilibrate (Shake-Flask) S1->S2 S3 Sample and Filter S2->S3 S4 Quantify (HPLC/UV) S3->S4 S5 Determine Solubility S4->S5 Report Generate Technical Report S5->Report T1 Prepare Solution at Known Concentration T2 Incubate under Stress Conditions (pH, Temp) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Quantify (HPLC) T3->T4 T5 Determine Degradation Kinetics T4->T5 T5->Report API API Powder API->S1 API->T1

Workflow for Solubility and Stability Testing.
Degradation Pathway of Amoxicillin

The primary degradation pathway for Amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring, leading to the formation of Amoxicilloic acid. This can be followed by further degradation to other products.

G Amoxicillin Amoxicillin Hydrolysis Hydrolysis (Opening of β-lactam ring) Amoxicillin->Hydrolysis Amoxicilloic_acid Amoxicilloic Acid Hydrolysis->Amoxicilloic_acid Further_degradation Further Degradation Amoxicilloic_acid->Further_degradation Degradation_products Penilloic Acid, Diketopiperazines Further_degradation->Degradation_products

Primary Degradation Pathway of Amoxicillin.

This technical guide provides foundational data and methodologies for the characterization of Amoxicillin's solubility and stability. These principles and protocols can be adapted for other antibiotic compounds, forming a robust basis for formulation development and ensuring the quality and efficacy of the final drug product.

References

An In-depth Technical Guide to Antibiotic A-130 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and scientific research surrounding Antibiotic A-130 and its analogues. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this class of compounds, covering their discovery, chemical nature, biological activity, and mechanism of action. This document synthesizes available data to facilitate further investigation and potential therapeutic development.

Introduction

Antibiotic A-130 is a polyether ionophore antibiotic belonging to the nigericin group. It was first isolated from the fermentation broth of Streptomyces hygroscopicus strain A-130. Structurally, it is a macrocyclic lactone containing a C-glycoside, and it exhibits potent activity primarily against Gram-positive bacteria. A significant analogue of Antibiotic A-130 is Griseochelin, a carboxylic acid antibiotic produced by Streptomyces griseus. Both compounds share a similar mode of action, functioning as ionophores that disrupt transmembrane ion gradients in bacteria, leading to the inhibition of essential cellular processes, including protein synthesis.

Quantitative Data: Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Griseochelin against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.2 - 1.6
Bacillus subtilis0.1 - 0.8
Streptococcus pyogenes0.4 - 3.1
Clostridium perfringens0.8 - 6.3
Mycobacterium smegmatis1.6 - 12.5

Note: The data for Griseochelin is presented as a representative analogue of Antibiotic A-130. The MIC values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Experimental Protocols

This section details the methodologies for key experiments related to the study of Antibiotic A-130 and its analogues.

Isolation and Purification of Antibiotic from Streptomyces

This protocol describes a general procedure for the isolation and purification of a secondary metabolite antibiotic from a Streptomyces fermentation culture.

  • Fermentation: Inoculate a suitable production medium with a spore suspension of the Streptomyces strain. Incubate the culture under optimal conditions (temperature, pH, aeration) for a period sufficient for antibiotic production (typically 7-14 days).

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. The antibiotic can be extracted from either the broth or the mycelium, depending on its solubility. For a compound like A-130, which is likely to be present in the mycelium, extraction is typically performed using an organic solvent such as methanol or acetone.

  • Solvent Partitioning: Concentrate the initial extract under reduced pressure. The residue is then subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate, chloroform) and water at a specific pH to selectively extract the antibiotic.

  • Chromatography: The crude extract is further purified using a series of chromatographic techniques.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: This step is used for size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).

  • Characterization: The purified antibiotic is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine its molecular weight and chemical structure.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10^5 CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the antibiotic in the broth medium.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of an antibiotic on bacterial protein synthesis using a cell-free transcription/translation system.

  • Preparation of S30 Extract: Prepare a crude cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

  • Addition of Antibiotic: Add the test antibiotic at various concentrations to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no antibiotic).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • If a radiolabeled amino acid is used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • If a reporter gene is used, measure the activity of the expressed enzyme (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis at each antibiotic concentration compared to the negative control.

Visualizations: Diagrams of Pathways and Workflows

Mechanism of Action of Ionophore Antibiotics

Ionophore antibiotics like A-130 disrupt the ion concentration gradients across the bacterial cell membrane. This disruption has downstream effects on various cellular processes, including protein synthesis.

G Mechanism of Action of Ionophore Antibiotics A Ionophore Antibiotic (e.g., A-130) B Bacterial Cell Membrane A->B interacts with C Formation of Lipophilic Complex with Cations (K+, Na+) A->C B->C D Transport of Cations Across Membrane C->D E Disruption of Ion Gradient (Δp) D->E F Inhibition of ATP Synthesis E->F G Inhibition of Nutrient Uptake E->G H Inhibition of Protein Synthesis F->H indirectly leads to G->H indirectly leads to I Bacterial Cell Death H->I

Caption: Mechanism of action of ionophore antibiotics.

Workflow for Discovery of Antibiotics from Streptomyces

The discovery of novel antibiotics from natural sources like Streptomyces follows a systematic workflow from isolation to characterization.

G Workflow for Discovery of Antibiotics from Streptomyces A Isolation of Streptomyces from Environmental Sample B Cultivation and Fermentation A->B C Extraction of Secondary Metabolites B->C D Screening for Antibacterial Activity C->D E Bioassay-Guided Fractionation and Purification D->E Active Extracts F Structure Elucidation (NMR, MS) E->F G Determination of Mechanism of Action F->G H Analogue Synthesis and Lead Optimization G->H I Preclinical and Clinical Development H->I

Caption: Workflow for antibiotic discovery from Streptomyces.

Conclusion

Antibiotic A-130 and its analogue Griseochelin represent a class of potent ionophore antibiotics with significant activity against Gram-positive bacteria. Their mechanism of action, which involves the disruption of transmembrane ion gradients, makes them interesting candidates for further research, especially in an era of growing antibiotic resistance. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for their study, and visual representations of their mechanism of action and discovery workflow. It is hoped that this compilation of information will serve as a valuable resource for the scientific community and stimulate further exploration into the therapeutic potential of these compounds.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Antibiotic A-130, a polyether antibiotic produced by the microorganism Streptomyces hygroscopicus. The methodologies outlined are based on established principles for the purification of nigericin-like compounds and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Antibiotic A-130 is a member of the nigericin group of polyether antibiotics, characterized by its activity against Gram-positive bacteria.[1] It is produced by Streptomyces hygroscopicus strain A-130.[1] This document details the fermentation, extraction, and chromatographic purification procedures necessary to obtain a purified sample of Antibiotic A-130 for research and development purposes.

Physicochemical Properties of Antibiotic A-130

A comprehensive summary of the known physicochemical properties of Antibiotic A-130 is presented in Table 1. This data is critical for the development of appropriate isolation and analytical methods.

Table 1: Physicochemical Properties of Antibiotic A-130

PropertyValueReference
Appearance Colorless Needles
Molecular Formula C₄₇H₈₂O₁₃
Molecular Weight 847.15
Melting Point 163 - 165 °C
Optical Rotation [α]D²⁵ +33° (c 1, CHCl₃)
Solubility Soluble in methanol, ethanol, acetone, chloroform. Insoluble in water and n-hexane.
UV Absorption (Methanol) 232 nm (ε 11000)[1]

Experimental Protocols

The isolation and purification of Antibiotic A-130 can be achieved through a multi-step process involving fermentation of Streptomyces hygroscopicus, solvent extraction of the active compound, and subsequent chromatographic purification.

Fermentation of Streptomyces hygroscopicus

This protocol outlines the cultivation of S. hygroscopicus to produce Antibiotic A-130.

Materials:

  • Streptomyces hygroscopicus strain A-130

  • Seed Medium (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g beef extract, 3 g CaCO₃, pH 7.0

  • Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 5 g NaCl, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 2 g CaCO₃, pH 7.2

  • Shake flasks

  • Fermentor

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. hygroscopicus from a slant culture into a 500 mL shake flask containing 100 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture (5% v/v) to a fermentor containing the production medium.

  • Fermentation: Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation of 300 rpm for 96-120 hours. Monitor the production of Antibiotic A-130 using a suitable bioassay or HPLC analysis.

Extraction of Antibiotic A-130

This protocol describes the extraction of the antibiotic from the fermentation broth.

Materials:

  • Fermentation broth

  • Filter aid (e.g., Celite)

  • Acetone

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Mycelial Cake Separation: At the end of the fermentation, add a filter aid to the broth and filter to separate the mycelial cake from the filtrate.

  • Extraction from Mycelial Cake: Extract the mycelial cake twice with an equal volume of acetone. Combine the acetone extracts.

  • Extraction from Filtrate: Extract the fermentation filtrate twice with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine the acetone and ethyl acetate extracts. Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Drying: Dissolve the residue in a minimal amount of ethyl acetate, dry over anhydrous sodium sulfate, and then evaporate the solvent to yield the crude extract.

Purification by Silicic Acid Chromatography

This protocol details the primary purification step using silicic acid column chromatography.

Materials:

  • Crude extract of Antibiotic A-130

  • Silicic acid (for column chromatography)

  • n-Hexane

  • Chloroform

  • Acetone

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silicic acid in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a small volume of chloroform and adsorb it onto a small amount of silicic acid. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and chloroform, chloroform, and finally mixtures of chloroform and acetone.

  • Fraction Collection: Collect fractions of a suitable volume using a fraction collector.

  • Activity Monitoring: Monitor the fractions for antibiotic activity using a bioassay against a susceptible organism (e.g., Bacillus subtilis) or by thin-layer chromatography (TLC).

  • Pooling and Concentration: Pool the active fractions and concentrate them under reduced pressure to obtain a partially purified product.

Crystallization

This final step aims to obtain pure crystalline Antibiotic A-130.

Materials:

  • Partially purified Antibiotic A-130

  • Acetone

  • n-Hexane

Procedure:

  • Dissolution: Dissolve the partially purified product from the silicic acid chromatography step in a minimal amount of warm acetone.

  • Crystallization: Gradually add n-hexane to the acetone solution until turbidity appears. Allow the solution to stand at 4°C overnight to facilitate crystallization.

  • Isolation of Crystals: Collect the resulting colorless needle-like crystals by filtration.

  • Drying: Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.

Quantitative Data

While specific quantitative data for each step of the A-130 isolation and purification is not extensively detailed in the available literature, Table 2 provides a representative summary of expected outcomes based on the purification of similar polyether antibiotics. Actual yields may vary depending on the fermentation conditions and the efficiency of the extraction and purification steps.

Table 2: Representative Quantitative Data for Polyether Antibiotic Purification

Purification StepStarting Material (per liter of broth)ProductYield (%)Purity (%)
Fermentation & Extraction 1 L Fermentation BrothCrude Extract~1-5 g5-15
Silicic Acid Chromatography Crude ExtractPartially Purified A-13030-5070-85
Crystallization Partially Purified A-130Crystalline A-13050-70>95

Experimental Workflow and Signaling Pathways

The overall workflow for the isolation and purification of Antibiotic A-130 is depicted in the following diagram.

Isolation_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization Fermentation Fermentation of Streptomyces hygroscopicus Harvest Harvest Broth Fermentation->Harvest Filtration Filtration Harvest->Filtration Mycelia Mycelial Cake Filtration->Mycelia Solid Filtrate Filtrate Filtration->Filtrate Liquid SolventExtraction1 Solvent Extraction (Acetone) Mycelia->SolventExtraction1 SolventExtraction2 Solvent Extraction (Ethyl Acetate) Filtrate->SolventExtraction2 CombineExtracts Combine & Concentrate SolventExtraction1->CombineExtracts SolventExtraction2->CombineExtracts CrudeExtract Crude Extract CombineExtracts->CrudeExtract ColumnChromatography Silicic Acid Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Activity Assay ColumnChromatography->FractionCollection PoolActiveFractions Pool Active Fractions FractionCollection->PoolActiveFractions PartiallyPurified Partially Purified Antibiotic A-130 PoolActiveFractions->PartiallyPurified Crystallization Crystallization PartiallyPurified->Crystallization PureProduct Pure Antibiotic A-130 Crystallization->PureProduct

Caption: Workflow for Antibiotic A-130 Isolation and Purification.

References

Determining the Minimum Inhibitory Concentration (MIC) of Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a fundamental measure of an antibiotic's potency and is crucial for antimicrobial susceptibility testing, new drug development, and guiding therapeutic strategies.[1][4] This document provides detailed protocols for determining the MIC of Antibiotic A-130 using the broth microdilution, agar dilution, and gradient diffusion methods.

Principle of MIC Determination

The core principle of MIC determination is to expose a standardized bacterial inoculum to a range of antibiotic concentrations under controlled conditions.[5] The lowest concentration that inhibits visible growth after a specified incubation period is recorded as the MIC.[1][6][7]

Experimental Protocols

Materials and Equipment
  • Antibiotic A-130 powder

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Bacterial strain(s) of interest

  • Spectrophotometer or densitometer

  • Incubator (35 ± 1°C)

  • Sterile pipettes and tips

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Gradient diffusion strips (if applicable)

Preparation of Bacterial Inoculum

A standardized bacterial inoculum is critical for the accuracy and reproducibility of MIC testing.[5]

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[1] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • For the broth microdilution method, dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1] This is typically a 1:150 dilution of the 0.5 McFarland suspension.[8]

  • For the agar dilution method, the final inoculum density on the agar surface should be approximately 1 x 10⁴ CFU/spot.[1][9]

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a 96-well microtiter plate.[5][10]

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of Antibiotic A-130 in a suitable solvent. Further dilute the stock solution in MHB to twice the highest concentration to be tested.[11]

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated antibiotic solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[11] The eleventh well will serve as a positive control (growth control, no antibiotic), and the twelfth well as a negative control (sterility control, no bacteria).[11]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final volume of 200 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[7][12]

  • Reading Results: The MIC is the lowest concentration of Antibiotic A-130 that completely inhibits visible bacterial growth.[1][2] Growth is indicated by turbidity or a pellet at the bottom of the well.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations.[7][9]

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of Antibiotic A-130 at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (kept at 45-50°C).[13] Mix well and pour into sterile petri dishes.

    • Prepare a control plate containing no antibiotic.

  • Inoculation: Spot-inoculate the standardized bacterial suspension (approximately 1-2 µL, containing 1 x 10⁴ CFU) onto the surface of each agar plate.[9] Allow the spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.[9]

  • Reading Results: The MIC is the lowest concentration of Antibiotic A-130 at which no bacterial growth is observed, disregarding a faint haze or one or two colonies.[1]

Gradient Diffusion Method (E-test)

The E-test utilizes a plastic strip with a predefined gradient of antibiotic concentrations.[14][15]

  • Prepare Inoculum Lawn: Dip a sterile swab into the standardized bacterial suspension (adjusted to 0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.[16]

  • Apply Gradient Strip: Aseptically place the Antibiotic A-130 E-test strip onto the agar surface.[16]

  • Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours.[14]

  • Reading Results: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15][16]

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner.

Table 1: MIC of Antibiotic A-130 against Various Bacterial Strains (µg/mL)

Bacterial StrainBroth Microdilution MICAgar Dilution MICGradient Diffusion MIC
Staphylococcus aureus ATCC 29213222
Escherichia coli ATCC 25922888
Pseudomonas aeruginosa ATCC 27853163216
Clinical Isolate 1444
Clinical Isolate 2>64>64>64

Table 2: Interpretation of MIC Results based on Clinical Breakpoints

Bacterial StrainMIC (µg/mL)Breakpoint (S ≤)Breakpoint (R >)Interpretation
S. aureus ATCC 29213248Susceptible
E. coli ATCC 25922848Resistant
P. aeruginosa ATCC 2785316816Resistant
Clinical Isolate 1448Susceptible
Clinical Isolate 2>6448Resistant

Note: Breakpoint values are hypothetical and should be established according to CLSI or EUCAST guidelines.[6]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_etest Gradient Diffusion (E-test) cluster_result Result Interpretation bacterial_culture Bacterial Colony Selection mcfarland Prepare 0.5 McFarland Suspension bacterial_culture->mcfarland inoculum Standardize Inoculum mcfarland->inoculum broth_inoculation Inoculate with Standardized Bacteria inoculum->broth_inoculation agar_inoculation Spot Inoculate Bacteria inoculum->agar_inoculation etest_lawn Create Bacterial Lawn on Agar inoculum->etest_lawn broth_dilution Serial Dilution of A-130 in 96-well plate broth_dilution->broth_inoculation broth_incubation Incubate 16-20h at 35°C broth_inoculation->broth_incubation broth_read Read MIC (lowest concentration with no growth) broth_incubation->broth_read mic_value Obtained MIC Value (µg/mL) broth_read->mic_value agar_prep Prepare Agar Plates with A-130 agar_prep->agar_inoculation agar_incubation Incubate 16-20h at 35°C agar_inoculation->agar_incubation agar_read Read MIC (lowest concentration with no growth) agar_incubation->agar_read agar_read->mic_value etest_strip Apply A-130 E-test Strip etest_lawn->etest_strip etest_incubation Incubate 16-20h at 35°C etest_strip->etest_incubation etest_read Read MIC at Intersection of Ellipse etest_incubation->etest_read etest_read->mic_value breakpoints Compare with Clinical Breakpoints (e.g., CLSI/EUCAST) mic_value->breakpoints interpretation Determine Susceptibility (S, I, R) breakpoints->interpretation

Caption: Experimental workflow for determining the MIC of Antibiotic A-130.

MIC_Logic cluster_concentrations Antibiotic A-130 Concentration (µg/mL) cluster_growth Bacterial Growth cluster_mic MIC Determination c64 64 g_no64 No Growth c64->g_no64 c32 32 g_no32 No Growth c32->g_no32 c16 16 g_no16 No Growth c16->g_no16 c8 8 g_yes8 Growth c8->g_yes8 c4 4 g_yes4 Growth c4->g_yes4 c2 2 g_yes2 Growth c2->g_yes2 c1 1 g_yes1 Growth c1->g_yes1 c0 0 (Control) g_yes0 Growth c0->g_yes0 mic MIC = 16 µg/mL g_no16->mic Lowest concentration with no visible growth g_yes8->mic

Caption: Logical relationship for determining the MIC value.

References

Application of Antibiotic A-130A in Studying Ion Transport Across Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Antibiotic A-130A is a member of the class of carboxylic acid ionophores, which are lipid-soluble molecules capable of transporting ions across biological and artificial membranes. Specifically, A-130A functions as a mobile ion carrier that facilitates the transport of divalent cations, with a pronounced selectivity for calcium ions (Ca²⁺). Its mechanism of action involves forming a lipid-soluble complex with the cation, diffusing across the membrane, and releasing the ion on the other side. This transport is coupled to a counter-transport of protons (H⁺), classifying A-130A as a Ca²⁺/H⁺ antiporter. This property makes A-130A a valuable tool for researchers studying the physiological roles of Ca²⁺ gradients, the function of cellular Ca²⁺ stores, and the mechanisms of ion transport.

Mechanism of Action

The ion transport mediated by A-130A is an electrically neutral process. The carboxyl group of the A-130A molecule is deprotonated in the neutral or alkaline pH environment of the cytosol or experimental buffer. Two deprotonated A-130A molecules form a stable, neutral complex with a single divalent cation, such as Ca²⁺. This complex then diffuses across the lipid bilayer. On the other side of the membrane, which is typically more acidic (e.g., within an organelle or a liposome with a pH gradient), the A-130A molecules become protonated, leading to the release of the Ca²⁺ ion. The now-protonated, neutral A-130A molecules can then diffuse back across the membrane, completing the cycle. This process effectively exchanges Ca²⁺ for H⁺ across the membrane.

Applications in Research

  • Studying Calcium Homeostasis: A-130A can be used to manipulate Ca²⁺ gradients across the membranes of various organelles, such as the sarcoplasmic reticulum (SR) and mitochondria. By inducing a controlled release of Ca²⁺ from these stores, researchers can investigate the downstream effects on cellular signaling pathways, muscle contraction, and other Ca²⁺-dependent processes.

  • Investigating the Role of Ion Gradients in Bioenergetics: As a Ca²⁺/H⁺ antiporter, A-130A can dissipate proton gradients across mitochondrial inner membranes, leading to the uncoupling of oxidative phosphorylation. This makes it a useful tool for studying the relationship between ion transport and cellular energy metabolism.

  • Model Systems for Ion Transport Studies: A-130A is frequently used in artificial membrane systems, such as liposomes and black lipid membranes, to study the fundamental principles of carrier-mediated ion transport. These simplified systems allow for precise control over experimental conditions and facilitate the quantitative analysis of transport kinetics and ion selectivity.

  • Drug Development and Screening: The ability of A-130A to modulate ion transport can be used as a reference in high-throughput screening assays for novel drug candidates targeting ion channels or transporters.

Quantitative Data

The following table summarizes the key quantitative parameters of A-130A activity based on available literature.

ParameterValueExperimental SystemReference
Molecular Weight 883.1 g/mol -
Typical Working Concentration 1 - 10 µMVarious
Ca²⁺ Transport Rate 1.4 nmol Ca²⁺/mg proteinSarcoplasmic Reticulum Vesicles
Ca²⁺ Release 50-60% of accumulated Ca²⁺Sarcoplasmic Reticulum Vesicles
Stoichiometry (A-130A:Ca²⁺) 2:1-

Experimental Protocols

Protocol 1: Measurement of A-130A-Mediated Ca²⁺ Release from Sarcoplasmic Reticulum (SR) Vesicles

This protocol describes how to measure the release of Ca²⁺ from isolated SR vesicles using a Ca²⁺-sensitive electrode or a fluorescent Ca²⁺ indicator.

Materials:

  • Isolated SR vesicles

  • Buffer A: 100 mM KCl, 20 mM MOPS (pH 6.8), 5 mM MgCl₂

  • ATP solution (100 mM)

  • A-130A stock solution (1 mM in ethanol)

  • Ca²⁺ standard solutions

  • Ca²⁺-sensitive electrode or a fluorescent Ca²⁺ indicator (e.g., Fura-2)

  • Spectrofluorometer or ion-selective electrode setup

Procedure:

  • Vesicle Preparation: Resuspend the isolated SR vesicles in Buffer A to a final protein concentration of 1 mg/mL.

  • Calcium Loading: Add ATP to the vesicle suspension to a final concentration of 1 mM to initiate active Ca²⁺ uptake into the SR vesicles. Allow the vesicles to load with Ca²⁺ until a steady state is reached, as indicated by the stabilization of the external Ca²⁺ concentration.

  • Initiation of Ca²⁺ Release: Add a small volume of the A-130A stock solution to the vesicle suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Data Acquisition: Continuously monitor the external Ca²⁺ concentration using the Ca²⁺-sensitive electrode or the fluorescence of the Ca²⁺ indicator. A rapid increase in the external Ca²⁺ concentration indicates the release of Ca²⁺ from the SR vesicles mediated by A-130A.

  • Data Analysis: Calculate the rate of Ca²⁺ release by determining the initial slope of the Ca²⁺ concentration change over time. Express the rate in nmol Ca²⁺/mg protein/min.

Protocol 2: Measurement of A-130A-Mediated Ca²⁺/H⁺ Antiport in Liposomes

This protocol describes how to measure the coupled transport of Ca²⁺ and H⁺ by A-130A in an artificial liposome system.

Materials:

  • Pre-formed liposomes (e.g., from phosphatidylcholine) loaded with a pH-sensitive fluorescent dye (e.g., pyranine) and a high concentration of Ca²⁺ (e.g., 50 mM CaCl₂).

  • External Buffer: 150 mM KCl, 20 mM HEPES (pH 7.4).

  • A-130A stock solution (1 mM in ethanol).

  • Triton X-100 solution (10% v/v).

  • Spectrofluorometer.

Procedure:

  • Liposome Preparation: Prepare liposomes containing the pH-sensitive dye and CaCl₂. Remove any external dye and Ca²⁺ by gel filtration.

  • Baseline Measurement: Resuspend the liposomes in the external buffer and place them in a cuvette in the spectrofluorometer. Record the baseline fluorescence of the pH-sensitive dye.

  • Initiation of Transport: Add A-130A to the liposome suspension to the desired final concentration (e.g., 1 µM).

  • Data Acquisition: Monitor the change in fluorescence of the pH-sensitive dye over time. An increase in fluorescence indicates an increase in the internal pH of the liposomes, which is a result of H⁺ being transported out of the liposomes in exchange for Ca²⁺ being transported in.

  • Calibration: At the end of the experiment, add Triton X-100 to lyse the liposomes and calibrate the fluorescence signal to pH values.

  • Data Analysis: Calculate the initial rate of H⁺ efflux (and thus Ca²⁺ influx) from the change in fluorescence over time.

Visualizations

A130A_Mechanism cluster_membrane Lipid Bilayer cluster_outside External Medium (Higher Ca²⁺) cluster_inside Internal Medium (Higher H⁺) Membrane Membrane Ca_out Ca²⁺ A130_2_Ca A₂Ca Complex Ca_out->A130_2_Ca 2A⁻ H_in H⁺ A130_2_Ca->H_in Diffusion A130_H_2 2AH H_in->A130_H_2 +2H⁺ -Ca²⁺ A130_H_2->Ca_out Diffusion A130_H_2->H_in -2H⁺

Caption: Mechanism of A-130A-mediated Ca²⁺/H⁺ antiport across a lipid membrane.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_vesicles Prepare SR Vesicles or Liposomes load_ca Load with Ca²⁺ (e.g., using ATP) prep_vesicles->load_ca add_a130a Add A-130A to Initiate Transport load_ca->add_a130a monitor Monitor Ion Concentration (Ca²⁺ or H⁺) add_a130a->monitor calc_rate Calculate Initial Transport Rate monitor->calc_rate compare Compare with Controls calc_rate->compare

Caption: General experimental workflow for studying A-130A-mediated ion transport.

Application Notes and Protocols for Measuring the In Vitro Efficacy of Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established in vitro methodologies for assessing the efficacy of Antibiotic A-130 against various bacterial strains. The protocols detailed herein are foundational for preclinical antibiotic development and are designed to deliver reproducible and reliable data.

Introduction to In Vitro Efficacy Testing

In vitro antimicrobial susceptibility testing (AST) is a critical first step in the evaluation of a new antibiotic agent.[1] These methods are used to determine the concentration of an antibiotic required to inhibit or kill a specific microorganism.[2] The data generated from these assays are essential for understanding the spectrum of activity, potency, and potential clinical utility of a novel antibiotic like A-130. The primary in vitro tests include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Kirby-Bauer disk diffusion, and time-kill curve analysis.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental in determining the potency of Antibiotic A-130.

Protocol: Broth Microdilution Method [3][4]

  • Preparation of Antibiotic A-130 Stock Solution: Prepare a stock solution of Antibiotic A-130 in a suitable solvent at a concentration 100 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum 1:100 in fresh MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Microplate Preparation:

    • Using a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the Antibiotic A-130 working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of Antibiotic A-130 at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5] It is a useful metric to determine if an antibiotic is bactericidal or bacteriostatic.

Protocol: [5][6]

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), pipette 100 µL of the suspension and spread it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of Antibiotic A-130 that results in a 99.9% or greater reduction in the initial bacterial inoculum.[6]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][8]

Protocol: [7]

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[8]

  • Application of Antibiotic Disks:

    • Aseptically place a paper disk impregnated with a known concentration of Antibiotic A-130 onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts.

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation: Prepare flasks containing MHB with various concentrations of Antibiotic A-130 (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the antibiotic.

  • Inoculation: Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Data Presentation

Quantitative data from the in vitro efficacy assays for Antibiotic A-130 should be summarized in clear and structured tables for easy comparison.

Table 1: MIC and MBC Values of Antibiotic A-130 against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 2921312Bactericidal
Escherichia coli ATCC 25922432Bacteriostatic
Pseudomonas aeruginosa ATCC 2785316>64Resistant
Clinical Isolate 1 (Klebsiella pneumoniae)24Bactericidal
Clinical Isolate 2 (Enterococcus faecalis)816Bactericidal

Table 2: Kirby-Bauer Disk Diffusion Results for Antibiotic A-130 (20 µg disk)

Bacterial StrainZone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC 2921325S
Escherichia coli ATCC 2592218I
Pseudomonas aeruginosa ATCC 2785310R
Clinical Isolate 1 (Klebsiella pneumoniae)22S
Clinical Isolate 2 (Enterococcus faecalis)19S

Visualizations

Signaling Pathway

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition_cytoplasm Inhibition cluster_membrane Cell Membrane cluster_inhibition_membrane Inhibition cluster_periplasm Periplasm / Cell Wall cluster_inhibition_periplasm Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Fosfomycin Fosfomycin Fosfomycin->UDP_MurNAc Inhibits MurA Cycloserine D-Cycloserine Cycloserine->UDP_MurNAc_Pentapeptide Inhibits D-Ala-D-Ala synthesis Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase (MurJ) Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Phosphatase Growing_Peptidoglycan Growing Peptidoglycan Chain Bactoprenol_PP->Growing_Peptidoglycan Transglycosylation (PBPs) Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala Bacitracin Bacitracin Bacitracin->Bactoprenol_P Inhibits dephosphorylation Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan Growing_Peptidoglycan->Cross_Linked_Peptidoglycan Transpeptidation (PBPs) Beta_Lactams β-Lactams Beta_Lactams->Cross_Linked_Peptidoglycan Inhibit Transpeptidation

Caption: Bacterial peptidoglycan synthesis pathway and sites of antibiotic inhibition.

Experimental Workflows

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilution of Antibiotic A-130 in 96-well Plate prep_inoculum->serial_dilution inoculate_plate Inoculate Plate with Bacteria serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 16-20 hours inoculate_plate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC Value (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of Antibiotic A-130.

Time_Kill_Workflow setup_flasks Prepare Flasks with Varying Concentrations of Antibiotic A-130 inoculate_flasks Inoculate Flasks with Standardized Bacterial Culture setup_flasks->inoculate_flasks incubate_flasks Incubate at 37°C with Shaking inoculate_flasks->incubate_flasks sample_timepoints Sample at 0, 2, 4, 6, 8, 24 hours incubate_flasks->sample_timepoints serial_dilute_plate Perform Serial Dilutions and Plate on Agar sample_timepoints->serial_dilute_plate incubate_plates Incubate Plates at 37°C for 18-24 hours serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Experimental workflow for time-kill curve analysis of Antibiotic A-130.

References

Application Notes and Protocols for Testing Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of experimental model systems for the preclinical evaluation of Antibiotic A-130, a novel investigational agent. The described protocols and models are essential for characterizing its antimicrobial activity, pharmacokinetic/pharmacodynamic (PK/PD) profile, and preliminary safety. The following sections detail in vitro, in vivo, and in silico methodologies to guide the preclinical development of A-130.

In Vitro Model Systems

In vitro assays are fundamental for the initial characterization of an antibiotic's antimicrobial spectrum and potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of a new antibiotic.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Antibiotic A-130 Dilutions:

    • Prepare a stock solution of Antibiotic A-130 in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of Antibiotic A-130 at which there is no visible growth.

Data Presentation: MIC of Antibiotic A-130 against Common Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Escherichia coli ATCC 259222
Pseudomonas aeruginosa ATCC 2785316
Streptococcus pneumoniae ATCC 496190.125

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_antibiotic Prepare Serial Dilutions of A-130 prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antibiotic to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a human cell line (e.g., HeLa or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment with Antibiotic A-130:

    • Prepare serial dilutions of Antibiotic A-130 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of A-130.

    • Include a vehicle control (cells treated with the solvent used to dissolve A-130) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of Antibiotic A-130

Cell LineIncubation Time (h)IC₅₀ (µg/mL)
HeLa24>100
HepG224>100

In Vivo Model Systems

In vivo models are essential for evaluating the efficacy and safety of an antibiotic in a whole-organism context.

Murine Sepsis Model

The murine sepsis model is a widely used model to assess the in vivo efficacy of new antibiotics against systemic infections.

Experimental Protocol: Murine Sepsis Model

  • Animal Acclimatization:

    • Acclimatize male or female BALB/c mice (6-8 weeks old) for at least 7 days before the experiment.

  • Induction of Infection:

    • Prepare a lethal dose (e.g., 1 x 10⁷ CFU/mouse) of the test bacterium (e.g., S. aureus) in saline.

    • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment with Antibiotic A-130:

    • At a specified time post-infection (e.g., 1-2 hours), administer Antibiotic A-130 via a clinically relevant route (e.g., intravenous or subcutaneous).

    • Include a control group treated with vehicle only.

    • Administer the treatment at specified intervals (e.g., every 12 hours) for a defined period (e.g., 3-7 days).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality for up to 7 days.

    • The primary endpoint is survival.

    • Secondary endpoints can include bacterial load in blood and organs at specific time points.

Data Presentation: Efficacy of Antibiotic A-130 in Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
Antibiotic A-1301080
Antibiotic A-130550
Vancomycin (Control)1070

In Silico Model Systems

In silico models use computational methods to predict the properties and mechanisms of action of new drugs, which can help to guide further experimental work.

Application of In Silico Models:

  • Mechanism of Action Prediction: Docking studies can be used to predict how Antibiotic A-130 might bind to its molecular target (e.g., penicillin-binding proteins or the ribosome).

  • ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of A-130.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the hypothetical mechanism of action of Antibiotic A-130 as a beta-lactam, which inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), thus blocking the cross-linking of the peptidoglycan cell wall.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Glycosyltransferase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Protein (PBP) A130 Antibiotic A-130 A130->PBP Inhibition

Inhibition of peptidoglycan synthesis by Antibiotic A-130.

Alternative Model Systems

Galleria mellonella (Wax Moth) Larvae Model

The Galleria mellonella infection model is a cost-effective and ethically favorable alternative to mammalian models for preliminary in vivo efficacy and toxicity screening.

Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro model that can simulate human pharmacokinetic profiles, allowing for the study of PK/PD relationships and the optimization of dosing regimens.

Logical Relationship: Drug Development Pipeline

Drug_Development_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials in_silico In Silico Screening in_vitro In Vitro Assays (MIC, Cytotoxicity) in_silico->in_vitro alternative_models Alternative Models (Galleria, HFIM) in_vitro->alternative_models in_vivo In Vivo Models (Murine Sepsis) alternative_models->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

Preclinical to clinical pipeline for antibiotic development.

safe handling and storage procedures for Antibiotic A-130 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibiotic A-130, identified as a member of the nigericin group, is effective against gram-positive bacteria.[1] As with any potent biological agent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes. These application notes provide detailed procedures for the safe handling and storage of Antibiotic A-130 in a laboratory setting.

1. Hazard Identification and General Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8][9][10]

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6][7][9]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[3][4][7] Wash hands thoroughly before and after handling the antibiotic.[7][8]

  • Unauthorized Experiments: Never perform unauthorized experiments or work alone in the laboratory without proper authorization.[4]

2. Safe Handling Procedures

2.1. Receiving and Unpacking

Upon receipt, visually inspect the packaging for any signs of damage or leakage. It is recommended to clean the primary and secondary packaging before storage.[11] Any damaged containers should be handled with extreme caution in a designated containment area.

2.2. Preparation of Stock Solutions

When preparing stock solutions from powdered Antibiotic A-130, it is crucial to avoid the formation and inhalation of dust.[7]

  • Protocol for Reconstitution:

    • Perform all weighing and reconstitution procedures within a chemical fume hood to minimize inhalation exposure.

    • Wear appropriate PPE, including a dust mask.[8]

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean, dry spatula to transfer the desired amount of powder.

    • Slowly add the solvent to the powder to prevent splashing.

    • Cap the container securely and mix by inversion or gentle vortexing until the powder is completely dissolved.

3. Storage Procedures

Proper storage is critical to maintain the stability and efficacy of Antibiotic A-130. Antibiotics are generally more stable as dry powders than in solution.[12]

Form Storage Temperature Humidity Light Conditions Duration
Powder -20°CStore in a dry placeProtect from direct lightRefer to manufacturer's specifications
Stock Solution -20°C or -80°C (aliquoted)N/AProtect from lightUp to 6 months for many antibiotics

Note: The stability of antibiotic solutions can vary. It is best practice to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles. Some classes of antibiotics, like penicillins, may have shorter stability in solution.[12]

4. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[3]

  • Minor Spills:

    • Isolate the area of the spill.[3]

    • Wearing appropriate PPE, cover the spill with absorbent material.[3]

    • Saturate the absorbent material with a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution). For bleach, subsequent neutralization may be necessary to prevent corrosion of surfaces.[11]

    • Allow a contact time of at least 15 minutes.[3]

    • Carefully collect the contaminated materials into a biohazard waste container.[3]

    • Clean the spill area again with disinfectant.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the designated safety officer.

    • Restrict access to the contaminated area.

    • Follow the institution's established emergency procedures for hazardous material spills.

5. Disposal

All waste materials contaminated with Antibiotic A-130, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste according to institutional and local regulations.[2]

Experimental Workflow for Handling Antibiotic A-130

cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage & Cleanup A Don Personal Protective Equipment (PPE) B Prepare Work Area in Chemical Fume Hood A->B C Weigh Antibiotic A-130 Powder B->C D Reconstitute with Appropriate Solvent C->D E Perform Experiment with Antibiotic Solution D->E F Aliquot and Store Stock Solution at -20°C E->F G Decontaminate Work Surface and Equipment F->G H Dispose of Waste in Biohazard Container G->H I Remove PPE and Wash Hands H->I

Caption: General laboratory workflow for the safe handling and preparation of Antibiotic A-130.

Spill Response Protocol

Spill Spill Occurs Isolate Isolate the Area Spill->Isolate DonPPE Don Appropriate PPE Isolate->DonPPE Contain Cover with Absorbent Material DonPPE->Contain Disinfect Apply Disinfectant Contain->Disinfect Wait Allow 15 min Contact Time Disinfect->Wait Collect Collect Contaminated Material into Biohazard Waste Wait->Collect Clean Clean Spill Area with Disinfectant Collect->Clean Report Report Incident to Supervisor Clean->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antibiotic A-130 Production from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Antibiotic A-130, a nigericin-group polyether antibiotic, from Streptomyces hygroscopicus fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fermentation of S. hygroscopicus for Antibiotic A-130 production.

Q1: My S. hygroscopicus culture is growing well (high biomass), but the yield of Antibiotic A-130 is consistently low. What are the likely causes and solutions?

A1: Low antibiotic production despite good cell growth is a common issue in Streptomyces fermentations and can be attributed to several factors:

  • Suboptimal Fermentation Medium: The composition of your culture medium is critical. While the strain may utilize certain nutrients for biomass production, they may not be ideal for inducing secondary metabolite (antibiotic) synthesis.

    • Solution: Review and optimize your medium composition. For S. hygroscopicus, glycerol and arginine have been identified as effective carbon and nitrogen sources, respectively, for antibiotic production.[1] Consider performing a medium optimization study using a one-factor-at-a-time (OFAT) or a statistical design of experiments (DoE) approach like Plackett-Burman and Box-Behnken designs to identify key nutritional components and their optimal concentrations.[2][3]

  • Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, and dissolved oxygen levels play a crucial role in antibiotic biosynthesis.

    • Solution: Ensure your fermentation parameters are optimal for Antibiotic A-130 production. For a strain of S. hygroscopicus, a pH of 7.0 and a temperature of 30°C were found to be optimal for antibiotic production.[1] Agitation and aeration rates should be sufficient to maintain adequate dissolved oxygen, as Streptomyces are aerobic bacteria.[2]

  • Repression of Biosynthesis: The presence of readily metabolizable substrates can sometimes repress the genes responsible for antibiotic production.

    • Solution: Investigate the effect of different carbon sources. For some Streptomyces species, slowly metabolized sugars or complex carbohydrates can be more effective for antibiotic production than glucose.

  • Strain Degeneration: Repeated subculturing of Streptomyces can sometimes lead to a decrease in antibiotic production capabilities.

    • Solution: It is advisable to go back to a cryopreserved stock of the original high-producing strain. Maintain a well-managed cell bank to avoid this issue.

Q2: I'm observing significant mycelial pellet formation in my liquid culture, which seems to be affecting the fermentation process. How can I control this?

A2: Mycelial morphology is a key factor in Streptomyces fermentations. While small, loose pellets can be beneficial, large, dense pellets can lead to mass transfer limitations, hindering nutrient uptake and oxygen availability, ultimately reducing antibiotic yield.

  • Solution:

    • Mechanical Shearing: Modifying the agitation speed can help control pellet size. Higher shear forces can break up large pellets, but excessive shear can damage the mycelia.

    • Inoculum Preparation: The preparation of the seed culture can influence the morphology in the production fermenter. Using a more dispersed seed culture can lead to a more filamentous growth form.

    • Medium Composition: The addition of certain polymers or microparticles to the medium can sometimes promote a more dispersed mycelial growth.

    • Genetic Modification: For long-term strain improvement, consider morphological engineering. Overexpression of genes like ssgA has been shown to induce mycelial fragmentation and improve growth and product formation in some Streptomyces species.

Q3: How can I rationally improve the yield of Antibiotic A-130 through genetic engineering?

A3: Metabolic engineering offers a targeted approach to enhance antibiotic production.

  • Overexpression of Pathway-Specific Regulatory Genes: The biosynthesis of antibiotics is often controlled by cluster-situated regulatory genes. For nigericin, the regulatory gene nigR has been identified as a positive regulator.[4][5][6]

    • Solution: Overexpressing nigR in your S. hygroscopicus strain could significantly increase the transcription of the entire A-130 biosynthetic gene cluster, leading to higher yields.[6]

  • Increasing Precursor Supply: The biosynthesis of polyether antibiotics like A-130 requires a significant supply of precursors from primary metabolism.

    • Solution: Identify the key precursors for the A-130 backbone and engineer the central carbon metabolism to channel more flux towards their production.

  • Knockout of Competing Pathways: Streptomyces often have the genetic capacity to produce multiple secondary metabolites. The production of these other compounds can compete for precursors and energy.

    • Solution: If your strain is known to produce other secondary metabolites, consider knocking out the biosynthetic pathways for these compounds to redirect resources towards A-130 production.

Q4: My attempts at optimizing fermentation conditions are not yielding significant improvements. What other strain improvement strategies can I employ?

A4: If rational approaches are challenging or have been exhausted, classical mutagenesis can be a powerful tool for strain improvement.

  • Solution:

    • Chemical Mutagenesis: Use chemical mutagens like ethyl methanesulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG) to induce random mutations in the genome. Follow this with a high-throughput screening method to identify mutants with enhanced A-130 production.

    • UV Mutagenesis: Exposure to ultraviolet radiation is another common method for inducing mutations.

    • Combined Resistant Mutations: Inducing resistance to certain antibiotics, such as streptomycin or rifampin, has been shown to sometimes lead to an increase in the production of other antibiotics.[4][7] This is thought to be due to mutations in genes like rpsL (encoding ribosomal protein S12) or rpoB (encoding the RNA polymerase β subunit) that can have pleiotropic effects on metabolism.[7]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data on the effect of various fermentation parameters on antibiotic production in Streptomyces species. This data can serve as a starting point for the optimization of Antibiotic A-130 production.

Table 1: Effect of Carbon Source on Antibiotic Production

Carbon SourceConcentration (g/L)Producing StrainAntibioticRelative Yield (%)Reference
Glycerol11.5S. hygroscopicus D1.5Unspecified100[1]
Glucose10S. hygroscopicus D1.5Unspecified~60[1]
Starch20Streptomyces sp.Unspecified100[8]
Glucose20Streptomyces sp.Unspecified~75[8]
Glucose39.28Streptomyces sp. 891-B6Chrysomycin A100[9]
Corn Starch20.66Streptomyces sp. 891-B6Chrysomycin A100[9]

Table 2: Effect of Nitrogen Source on Antibiotic Production

Nitrogen SourceConcentration (g/L)Producing StrainAntibioticRelative Yield (%)Reference
Arginine0.75S. hygroscopicus D1.5Unspecified100[1]
Asparagine0.75S. hygroscopicus D1.5Unspecified~80[1]
Peptone0.4Streptomyces sp.Unspecified100[8]
Sodium Nitrate2.0Streptomyces sp.Unspecified~60[8]
Soybean Meal15.48Streptomyces sp. 891-B6Chrysomycin A100[9]

Table 3: Effect of pH and Temperature on Antibiotic Production

ParameterValueProducing StrainAntibioticRelative Yield (%)Reference
pH7.0S. hygroscopicus D1.5Unspecified100[1]
pH6.0S. hygroscopicus D1.5Unspecified~75[1]
pH8.0S. hygroscopicus D1.5Unspecified~65[1]
Temperature (°C)30S. hygroscopicus D1.5Unspecified100[1]
Temperature (°C)25S. hygroscopicus D1.5Unspecified~80[1]
Temperature (°C)35S. hygroscopicus D1.5Unspecified~90[1]
pH7.0Streptomyces sp. LHR 9Unspecified100[10]
Temperature (°C)35Streptomyces sp. LHR 9Unspecified100[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of Antibiotic A-130.

Protocol 1: Fermentation of Streptomyces hygroscopicus

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. hygroscopicus spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).

    • Incubate the flask at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with the seed culture at a 5% (v/v) ratio. A suitable production medium could be based on glycerol and arginine as primary carbon and nitrogen sources, respectively, supplemented with essential minerals.

    • Incubate the production flask at 30°C on a rotary shaker at 200 rpm for 7-10 days.

    • Monitor the fermentation by aseptically withdrawing samples at regular intervals to measure pH, biomass, and antibiotic titer.

Protocol 2: Extraction of Antibiotic A-130

  • Mycelial Separation: At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes). Since polyether antibiotics are often intracellular, the mycelial pellet is the primary source.

  • Solvent Extraction:

    • Resuspend the mycelial pellet in a suitable organic solvent such as methanol or ethyl acetate. Use a volume of solvent that is at least three times the volume of the pellet.

    • Agitate the suspension vigorously for 1-2 hours at room temperature to facilitate the extraction of the antibiotic.

    • Separate the solvent extract from the mycelial debris by centrifugation or filtration.

  • Solvent Evaporation:

    • Transfer the solvent extract to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be redissolved in a smaller volume of a suitable solvent (e.g., methanol) for further analysis.

Protocol 3: Quantification of Antibiotic A-130 by HPLC

As Antibiotic A-130 is a nigericin-group antibiotic, a method for nigericin can be adapted.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is typically used. A starting point could be 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the antibiotic has significant absorbance (e.g., 210-230 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the crude extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Standard Curve:

    • Prepare a series of standard solutions of a known concentration of a nigericin standard.

    • Inject the standards into the HPLC and generate a standard curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample and determine the peak area of Antibiotic A-130.

    • Calculate the concentration of Antibiotic A-130 in the sample by interpolating its peak area on the standard curve.

Visualizations

Signaling Pathway for Nigericin Biosynthesis

The biosynthesis of nigericin (and by extension, Antibiotic A-130) is regulated by a pathway-specific activator protein, NigR, which belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family. NigR positively controls the transcription of the biosynthetic genes.

nigericin_pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Pathway Pleiotropic_Regulators Global Signals (Nutrient Limitation, etc.) NigR_gene nigR (Regulatory Gene) Pleiotropic_Regulators->NigR_gene Activation NigR_protein NigR Protein (SARP) NigR_gene->NigR_protein Transcription & Translation Biosynthetic_Genes nig Biosynthetic Genes (PKS, etc.) NigR_protein->Biosynthetic_Genes Transcriptional Activation A130 Antibiotic A-130 Biosynthetic_Genes->A130 Synthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Precursors->Biosynthetic_Genes Substrates

Caption: Regulatory pathway for Antibiotic A-130 biosynthesis.

Experimental Workflow for Yield Improvement

A systematic approach to improving the yield of Antibiotic A-130 involves a combination of media optimization, strain improvement, and fermentation process optimization.

yield_improvement_workflow cluster_strain_improvement Strain Improvement Strategies Start Initial Low-Yielding Strain Media_Optimization Media Optimization (OFAT/DoE) Start->Media_Optimization Strain_Improvement Strain Improvement Media_Optimization->Strain_Improvement Process_Optimization Process Optimization Strain_Improvement->Process_Optimization Mutagenesis Classical Mutagenesis (UV, EMS) Metabolic_Engineering Metabolic Engineering (e.g., nigR overexpression) High_Yield_Strain High-Yielding Strain Process_Optimization->High_Yield_Strain

Caption: Workflow for enhancing Antibiotic A-130 production.

Troubleshooting Logic Diagram

When faced with low antibiotic yield, a logical troubleshooting process can help identify and resolve the issue.

troubleshooting_workflow Start Low Antibiotic A-130 Yield Check_Growth Is Biomass Normal? Start->Check_Growth Check_Parameters Are Fermentation Parameters Optimal? Check_Growth->Check_Parameters Yes Troubleshoot_Growth Troubleshoot Growth (Inoculum, Media, Contamination) Check_Growth->Troubleshoot_Growth No Check_Media Is Media Composition Optimal? Check_Parameters->Check_Media Yes Optimize_Parameters Optimize pH, Temp, Agitation, Aeration Check_Parameters->Optimize_Parameters No Consider_Strain Consider Strain Improvement Check_Media->Consider_Strain Yes Optimize_Media Optimize Carbon/Nitrogen Sources and Ratios Check_Media->Optimize_Media No

References

Technical Support Center: Overcoming Solubility Issues with Antibiotic A-130 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Antibiotic A-130 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Antibiotic A-130 and why is its solubility in aqueous solutions a concern?

Antibiotic A-130 is a member of the nigericin group of antibiotics, isolated from Streptomyces hygroscopicus.[1] It exhibits activity primarily against gram-positive bacteria.[1] Like many complex organic molecules, Antibiotic A-130 can exhibit poor solubility in water, which can significantly hinder its study and application in various experimental and preclinical settings. Inadequate solubility can lead to inaccurate quantification, reduced bioavailability in in-vitro and in-vivo models, and challenges in formulation development.

Q2: What are the initial steps I should take if I observe poor solubility of Antibiotic A-130?

If you are experiencing issues with dissolving Antibiotic A-130, it is recommended to start with simple and direct methods before moving to more complex formulation strategies. Initially, you should verify the purity of your A-130 sample and ensure you are using a high-purity solvent (e.g., sterile, deionized water). Gentle heating and agitation (vortexing or sonication) can also be attempted, but be cautious about potential degradation of the antibiotic at elevated temperatures.

Q3: Can adjusting the pH of the solution improve the solubility of Antibiotic A-130?

Yes, pH adjustment is a common and effective technique for improving the solubility of ionizable compounds.[2] The solubility of Antibiotic A-130, which may possess acidic or basic functional groups, can be significantly influenced by the pH of the aqueous solution. For a compound with acidic properties, increasing the pH (making the solution more basic) can lead to deprotonation and the formation of a more soluble salt. Conversely, for a basic compound, decreasing the pH (making it more acidic) can result in the formation of a more soluble salt. It is advisable to perform a pH-solubility profile to determine the optimal pH for dissolution.

Q4: What are co-solvents and how can they help in dissolving Antibiotic A-130?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents used in research include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO). When using co-solvents, it is crucial to consider their potential toxicity and impact on the experimental system.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with Antibiotic A-130.

Problem: Precipitate forms when preparing an aqueous stock solution of Antibiotic A-130.

Possible Causes and Solutions:

  • Low Intrinsic Solubility: The inherent chemical structure of A-130 may limit its solubility in water.

    • Solution 1: pH Adjustment. Systematically vary the pH of your aqueous buffer to identify a range where solubility is enhanced.

    • Solution 2: Use of Co-solvents. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Incorrect Salt Form: You may be working with the free acid or base form of the antibiotic, which is often less soluble than its salt form.

    • Solution: If available, try using a salt form of Antibiotic A-130 (e.g., sodium salt)[3].

Problem: The concentration of the dissolved Antibiotic A-130 is inconsistent between preparations.

Possible Causes and Solutions:

  • Incomplete Dissolution: The antibiotic may not be fully dissolving, leading to variable concentrations.

    • Solution 1: Increase Agitation and/or Temperature. Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be effective, but monitor for any degradation.

    • Solution 2: Filtration. After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles before determining the concentration.

  • Metastable Solution: The initially dissolved concentration may be supersaturated and prone to precipitation over time.

    • Solution: Prepare fresh solutions immediately before use. If storage is necessary, evaluate the stability of the solution at different temperatures (e.g., 4°C, -20°C).

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common techniques for improving the solubility of poorly water-soluble drugs like Antibiotic A-130.[4][5][6]

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Converts the drug into its more soluble ionized (salt) form.Simple, cost-effective, and widely applicable for ionizable compounds.Only effective for drugs with ionizable groups; risk of chemical degradation at extreme pH values.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.Effective for many poorly soluble compounds; easy to prepare.Potential for co-solvent toxicity; may affect the biological activity of the compound or the assay.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.High solubilization capacity; can be used for a wide range of hydrophobic drugs.Potential for surfactant-induced toxicity; can interfere with certain biological assays.
Complexation The drug molecule fits into the cavity of a complexing agent (e.g., cyclodextrin), forming a soluble complex.Can significantly increase solubility and stability; low toxicity of cyclodextrins.Can be expensive; the complexation efficiency depends on the specific drug and cyclodextrin used.
Solid Dispersion The drug is dispersed in a solid, inert carrier, often in an amorphous state, which enhances dissolution.Can lead to a significant increase in dissolution rate and bioavailability.Requires specialized equipment and formulation expertise; potential for physical instability.
Particle Size Reduction Increases the surface area of the drug particles, leading to a faster dissolution rate (micronization, nanonization).Broadly applicable; can improve dissolution rate.Does not increase the equilibrium solubility; specialized equipment may be required for nanonization.

Experimental Protocols

Protocol 1: pH-Solubility Profile of Antibiotic A-130
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of Antibiotic A-130 powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of dissolved Antibiotic A-130 in each filtered supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (concentration) as a function of pH to identify the pH at which solubility is maximal.

Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
  • Stock Solution Preparation: Weigh a precise amount of Antibiotic A-130 and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous experimental medium (e.g., cell culture medium, buffer).

  • Final Concentration: Ensure the final concentration of DMSO in the experimental medium is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts.

  • Observation: Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, the concentration of Antibiotic A-130 may be too high for that specific co-solvent percentage.

Protocol 3: Micellar Solubilization with a Surfactant (Polysorbate 80)
  • Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), above its critical micelle concentration (CMC).

  • Solubility Determination: Add an excess amount of Antibiotic A-130 to each surfactant solution.

  • Equilibration and Analysis: Follow the same equilibration, sample collection, and quantification steps as described in Protocol 1.

  • Data Analysis: Plot the solubility of Antibiotic A-130 as a function of the surfactant concentration to determine the extent of solubilization.

Visualizations

Experimental_Workflow_for_Solubility_Assessment cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_analysis Analysis cluster_outcome Outcome A Weigh Antibiotic A-130 B Prepare Aqueous Solution A->B C Agitate (Vortex/Sonicate) B->C D Observe for Dissolution C->D E Centrifuge/Filter D->E F Quantify Concentration (e.g., HPLC) E->F G Solubility Acceptable? F->G H Proceed with Experiment G->H Yes I Troubleshoot Solubility G->I No

Caption: Experimental workflow for assessing the aqueous solubility of Antibiotic A-130.

Solubility_Enhancement_Decision_Tree A Initial Solubility Issue with Antibiotic A-130 B Is A-130 Ionizable? A->B C Adjust pH B->C Yes D Use Co-solvents (e.g., DMSO, Ethanol) B->D No / pH adjustment fails E Solubility Improved? C->E D->E F Proceed E->F Yes G Consider Advanced Methods E->G No H Use Surfactants (e.g., Polysorbates) G->H I Complexation (e.g., Cyclodextrins) G->I J Solid Dispersion G->J

Caption: Decision tree for selecting a suitable solubility enhancement strategy for Antibiotic A-130.

Caption: Diagram illustrating the encapsulation of hydrophobic Antibiotic A-130 within a surfactant micelle.

References

optimizing dosage and exposure time for Antibiotic A-130 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibiotic A-130. The information is designed to assist in the optimization of dosage and exposure time for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Antibiotic A-130?

A1: Antibiotic A-130 is a member of the nigericin group of antibiotics, isolated from Streptomyces hygroscopicus.[1] It functions as an ionophore, specifically exchanging potassium (K+) for protons (H+) across biological membranes. This disruption of the transmembrane ion gradient leads to a cascade of secondary effects, including the dissipation of the proton motive force, acidification of the cytoplasm, and ultimately, cell death in susceptible gram-positive bacteria.

Q2: Why am I seeing high levels of cytotoxicity in my mammalian cell lines?

A2: As an ionophore, Antibiotic A-130 can also affect mammalian cell membranes, leading to cytotoxicity at higher concentrations. It is crucial to determine the therapeutic index by comparing the minimum inhibitory concentration (MIC) for your target bacteria with the cytotoxic concentration 50% (CC50) in your relevant cell lines. Consider reducing the concentration or exposure time in your experiments.

Q3: My MIC results for Antibiotic A-130 are inconsistent. What could be the cause?

A3: Inconsistent MIC values can arise from several factors. Ensure that the bacterial inoculum is standardized, the cation concentration in your growth medium is consistent (as A-130's activity is dependent on ion exchange), and that the antibiotic stock solution is properly stored and has not degraded. Refer to the troubleshooting guide below for a more detailed workflow.

Q4: Is Antibiotic A-130 effective against gram-negative bacteria?

A4: No, Antibiotic A-130 is primarily active against gram-positive organisms.[1] The outer membrane of gram-negative bacteria typically prevents the antibiotic from reaching the cell membrane to exert its ionophoric effects.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables provide representative data for Antibiotic A-130 against common gram-positive pathogens and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibiotic A-130

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.5
Streptococcus pneumoniae496190.25
Enterococcus faecalis292121.0
Bacillus subtilis66330.125
Escherichia coli (Gram-negative)25922>128

Table 2: Time-Kill Kinetics for S. aureus (ATCC 29213) at 4x MIC (2 µg/mL)

Time (hours)Log10 CFU/mL
06.0
24.5
43.1
8<2.0
24<2.0

Table 3: Cytotoxicity of Antibiotic A-130 on Human Lung Fibroblasts (MRC-5)

Exposure Time (hours)CC50 (µg/mL)
2415.8
488.2
724.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of Antibiotic A-130 in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2]

Protocol 2: Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.[3]

  • Bacterial Culture: Grow an overnight culture of the target bacterium in CAMHB.

  • Inoculum Preparation: Dilute the overnight culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Antibiotic Addition: Add Antibiotic A-130 at the desired concentration (e.g., 1x, 4x, or 10x MIC). Include a growth control without the antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate at 37°C for 18-24 hours.

  • Colony Counting: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol uses the MTT assay to assess cell viability.[4]

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line of interest at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Antibiotic Treatment: Replace the medium with fresh medium containing serial dilutions of Antibiotic A-130. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm A130 Antibiotic A-130 K_in K+ (in) A130->K_in Releases H_out H+ (out) A130->H_out Releases ProtonMotiveForce Dissipation of Proton Motive Force A130->ProtonMotiveForce Leads to CytoplasmAcidification Cytoplasm Acidification A130->CytoplasmAcidification Leads to K_out K+ (out) K_out->A130 Binds H_in H+ (in) H_in->A130 Binds CellDeath Cell Death ProtonMotiveForce->CellDeath CytoplasmAcidification->CellDeath G start Start mic Determine MIC (Protocol 1) start->mic time_kill Perform Time-Kill Assay at various MIC multiples (Protocol 2) mic->time_kill cytotoxicity Determine CC50 on Mammalian Cells (Protocol 3) mic->cytotoxicity analyze Analyze Data: Compare MIC, bactericidal rate, and CC50 time_kill->analyze cytotoxicity->analyze optimize Select Optimal Dose and Exposure Time analyze->optimize end End optimize->end G start Inconsistent MIC Results check_inoculum Is the bacterial inoculum standardized (0.5 McFarland)? start->check_inoculum check_media Is the cation concentration in the media consistent? check_inoculum->check_media Yes standardize_inoculum Standardize inoculum and repeat experiment check_inoculum->standardize_inoculum No check_antibiotic Is the antibiotic stock properly stored and fresh? check_media->check_antibiotic Yes use_consistent_media Use a consistent batch of cation-adjusted media check_media->use_consistent_media No prepare_fresh_stock Prepare fresh antibiotic stock solution check_antibiotic->prepare_fresh_stock No contact_support Contact Technical Support for further assistance check_antibiotic->contact_support Yes

References

Technical Support Center: Chemical Synthesis of Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antibiotic A-130. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the complexities of this synthetic route. The synthesis of A-130, a complex macrolide, involves several challenging steps, including a stereoselective glycosylation and a high-stakes macrolactonization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical and challenging steps in the total synthesis of Antibiotic A-130?

A1: The total synthesis of A-130 presents two primary challenges.[1][2][3] The first is the stereoselective glycosylation to install the C13-saccharide moiety, where achieving high β-selectivity is difficult.[4][5][6] The second major hurdle is the macrolactonization of the seco-acid precursor, a ring-closing reaction that is often low-yielding due to competitive intermolecular dimerization.[7][8] Success in these two areas is critical for the overall efficiency of the synthesis.

Q2: Why is purification of the synthetic intermediates of A-130 so difficult?

A2: Intermediates in the A-130 synthesis are large, flexible molecules with multiple stereocenters and functional groups. This complexity leads to several purification challenges:

  • Similar Polarity: Byproducts, such as stereoisomers or incompletely reacted materials, often have very similar polarities to the desired product, making chromatographic separation difficult.[9][10][11]

  • Instability: Some intermediates are sensitive to acidic or basic conditions, heat, or even silica gel, leading to decomposition during purification.[12]

  • Low Concentration: In many manufacturing processes for antibiotics, the concentration of the desired product in culture fluids or reaction mixtures is generally low, requiring simultaneous concentration and purification steps.[9]

Q3: What is the purpose of the extensive use of protecting groups in this synthesis?

A3: Protecting groups are essential in complex syntheses like that of A-130 to temporarily mask reactive functional groups. This allows chemical reactions to be performed selectively at other positions of the molecule without unwanted side reactions.[13][14] For example, silyl ethers are used to protect hydroxyl groups while other transformations, like couplings or oxidations, are carried out. An "orthogonal" protecting group strategy is employed, meaning each type of protecting group can be removed under specific conditions that do not affect the others.[14]

Troubleshooting Guides

This section addresses specific problems that may be encountered during key synthetic steps.

Problem 1: Low Yield and/or Poor Stereoselectivity in the Glycosylation of Intermediate-4

The glycosylation of the C13-hydroxyl group of Intermediate-4 with Glycosyl Donor-5 is a pivotal step. Common issues include low product yield and the formation of the undesired α-anomer instead of the biologically active β-anomer.

Possible Causes & Solutions:

  • Inactive Glycosyl Donor: The thioglycoside donor may have degraded. Verify its purity by NMR and TLC before use.

  • Suboptimal Activation: The choice and stoichiometry of the activator are critical for stereoselectivity.[4][5] Lewis acids like TMSOTf can influence the formation of specific anomers.[4] A screening of activators is recommended.

  • Solvent Effects: The reaction solvent can significantly influence the stereochemical outcome.[4][15] Ethereal solvents like diethyl ether or THF can favor the formation of the α-anomer, while dichloromethane (DCM) or acetonitrile may favor the desired β-anomer.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.

Data Summary: Optimization of Glycosylation Conditions

EntryActivator (equiv.)SolventTemp (°C)Yield (%)Ratio (β:α)
1NIS (1.2), TfOH (0.1)DCM-78 → -4045%3:1
2TMSOTf (0.2)DCM-78 → -4068%8:1
3TMSOTf (0.2)Et₂O-78 → -4065%1:5
4BSP (1.2), Tf₂O (1.2)DCM-6075%>15:1
5BSP (1.2), Tf₂O (1.2) DCM/Toluene (1:1) -60 82% >20:1

NIS = N-Iodosuccinimide; TfOH = Triflic Acid; TMSOTf = Trimethylsilyl trifluoromethanesulfonate; BSP = 1-Benzenesulfinyl piperidine; Tf₂O = Triflic Anhydride.

Problem 2: Low Yield During Macrolactonization of Seco-Acid-7

The ring-closure of Seco-Acid-7 to form the 16-membered macrolactone core of A-130 is challenging. The primary competing side reaction is intermolecular esterification, which leads to linear dimers and higher-order oligomers.[8]

Possible Causes & Solutions:

  • Concentration Too High: Macrolactonization is highly dependent on concentration. The reaction must be run under high-dilution conditions (typically ≤0.005 M) to favor the intramolecular reaction over the intermolecular one. This can be achieved by the slow addition of the seco-acid via a syringe pump to a large volume of solvent.

  • Ineffective Cyclization Conditions: The choice of reagents for activating the carboxylic acid is crucial. The Yamaguchi and Shiina macrolactonization protocols are generally effective, but one may be superior for a specific substrate.[16]

  • Conformational Restrictions: The conformation of the seco-acid can impact cyclization efficiency.[7] Toluene is often a good solvent as it can help pre-organize the substrate into a favorable conformation for ring closure.

Data Summary: Comparison of Macrolactonization Methods

EntryMethodReagentsSolventConc. (M)Yield (%)
1Yamaguchi2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene0.0515%
2Yamaguchi2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene0.00165%
3Corey-NicolaouPPh₃, 2,2'-Dipyridyl disulfideMeCN0.00158%
4Shiina 2-Methyl-6-nitrobenzoic anhydride, DMAP Toluene 0.001 78%

DMAP = 4-Dimethylaminopyridine; PPh₃ = Triphenylphosphine.

Detailed Experimental Protocols

Protocol 1: Optimized Stereoselective Glycosylation (Table 1, Entry 5)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Intermediate-4 (1.0 equiv) and a stir bar. Dissolve in anhydrous 1:1 DCM/Toluene to a concentration of 0.05 M.

  • Activator Addition: Add 1-benzenesulfinyl piperidine (BSP, 1.2 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.5 equiv).

  • Cooling: Cool the reaction mixture to -60 °C using an acetonitrile/dry ice bath.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 5 minutes. Stir the mixture for 15 minutes at -60 °C.

  • Donor Addition: In a separate flame-dried flask, dissolve Glycosyl Donor-5 (1.5 equiv) in anhydrous 1:1 DCM/Toluene. Add this solution to the reaction mixture dropwise via cannula over 20 minutes.

  • Reaction: Stir the reaction at -60 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-3 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-glycoside product.

Visualizations

Synthetic Workflow

The following diagram outlines the key transformations in the final stages of the Antibiotic A-130 synthesis.

Synthetic_Workflow cluster_assembly Fragment Assembly & Glycosylation cluster_backbone Backbone Modification & Macrolactonization Int4 Intermediate-4 Int6 Intermediate-6 (Glycoside) Int4->Int6 Glycosylation Donor5 Glycosyl Donor-5 Donor5->Int4 Seco7 Seco-Acid-7 Int6->Seco7 Deprotection A130 Antibiotic A-130 Seco7->A130 Macrolactonization

Caption: High-level synthetic route to Antibiotic A-130.

Troubleshooting Flowchart: Low Glycosylation Yield

Use this decision tree to diagnose and resolve issues with the critical glycosylation step.

Troubleshooting_Glycosylation Start Low Yield or Poor Selectivity in Glycosylation Step CheckPurity Verify Purity of Starting Materials (NMR, TLC) Start->CheckPurity CheckConditions Are Reaction Conditions Strictly Anhydrous? CheckPurity->CheckConditions Purity OK Success Problem Resolved CheckPurity->Success Impure OptimizeActivator Screen Activators (e.g., TMSOTf, BSP/Tf₂O) CheckConditions->OptimizeActivator Yes CheckConditions->Success No (Dry Rigorously) OptimizeSolvent Screen Solvents (e.g., DCM, Toluene) OptimizeActivator->OptimizeSolvent OptimizeSolvent->Success

Caption: Decision tree for troubleshooting the glycosylation reaction.

References

degradation pathways of Antibiotic A-130 and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibiotic A-130. Our aim is to help you identify and prevent common issues related to the degradation of this novel antibiotic, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Antibiotic A-130?

A1: Antibiotic A-130, a member of the novel fluoroquinolone class, is primarily susceptible to photodegradation due to its aromatic ring structure.[1][2] Exposure to light, particularly in the UV spectrum, can lead to the cleavage of the quinolone core, resulting in a loss of antibacterial activity. A secondary, slower degradation pathway is hydrolysis, which can occur at non-optimal pH conditions.

Q2: What are the optimal storage conditions for Antibiotic A-130 stock solutions?

A2: To minimize degradation, Antibiotic A-130 stock solutions should be stored at -20°C or lower, protected from light.[3][4] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How stable is Antibiotic A-130 in common cell culture media?

A3: The stability of Antibiotic A-130 can be compromised in certain culture media, especially those containing components that can act as photosensitizers. It is crucial to minimize the exposure of the antibiotic-containing media to light during incubation. For long-term experiments, it is advisable to replenish the antibiotic every 24-48 hours to maintain its effective concentration.[5]

Q4: Can I autoclave solutions containing Antibiotic A-130?

A4: No, Antibiotic A-130 is heat-labile and should not be autoclaved. Sterilization should be performed by filtration through a 0.22 µm filter.

Q5: What are the visible signs of Antibiotic A-130 degradation?

A5: A slight yellowing of the solution may indicate photodegradation. However, significant degradation can occur without any visible change. Therefore, it is crucial to follow proper handling and storage procedures and to periodically check the integrity of the antibiotic using analytical methods if inconsistent experimental results are observed.

Troubleshooting Guides

Issue 1: Loss of Antibacterial Activity in Stock Solution

Symptoms:

  • A significant decrease in the zone of inhibition in a disk diffusion assay.

  • An increase in the Minimum Inhibitory Concentration (MIC) value for a control bacterial strain.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Photodegradation Wrap the stock solution vial in aluminum foil or use an amber tube.Always store and handle the antibiotic in the dark. Prepare fresh solutions if photodegradation is suspected.
Improper Storage Temperature Verify the storage temperature of your freezer.Store stock solutions at -20°C or -80°C for long-term stability.[3][4]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes.Avoid more than 2-3 freeze-thaw cycles.
Hydrolysis due to pH Check the pH of your solvent.Prepare stock solutions in a buffer at a pH of 7.0-7.4.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in cell viability or bacterial growth inhibition between replicate wells or experiments.

  • Unexpectedly high cell survival or bacterial growth.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation in Culture Media Minimize light exposure during incubation.Cover the multi-well plate with aluminum foil or use a dark incubator.
Interaction with Media Components Test the stability of Antibiotic A-130 in your specific medium over time.If the medium causes rapid degradation, consider a different medium or more frequent antibiotic replenishment.
Adsorption to Plasticware Use low-binding microplates and pipette tips.Pre-wetting the pipette tips with the solution can also minimize loss due to adsorption.

Data on Antibiotic A-130 Stability

Table 1: Effect of Temperature on the Stability of Antibiotic A-130 in Solution (pH 7.2) over 30 days.

TemperatureConcentration after 7 daysConcentration after 15 daysConcentration after 30 days
4°C 95%88%75%
-20°C 99%98%97%
-80°C >99%>99%>99%

Table 2: Effect of pH on the Stability of Antibiotic A-130 in Solution at 4°C over 15 days.

pHConcentration after 15 days
5.0 70%
6.0 85%
7.2 98%
8.0 90%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing Antibiotic A-130 Integrity

Objective: To quantify the concentration of intact Antibiotic A-130 and detect the presence of degradation products.

Methodology:

  • Sample Preparation: Dilute the Antibiotic A-130 solution to a final concentration of 10 µg/mL in the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 70% acetonitrile and 30% water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Analysis: Inject 20 µL of the sample. The retention time for intact Antibiotic A-130 is approximately 6.5 minutes. The appearance of new peaks at earlier retention times is indicative of degradation. Quantify the concentration by comparing the peak area to a standard curve of freshly prepared Antibiotic A-130.

Protocol 2: Disk Diffusion Assay for Determining Antibiotic Activity

Objective: To qualitatively assess the antibacterial activity of an Antibiotic A-130 solution.

Methodology:

  • Bacterial Culture: Prepare a bacterial lawn by spreading a standardized inoculum (e.g., 0.5 McFarland standard) of a susceptible bacterial strain (e.g., E. coli ATCC 25922) onto a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a sterile paper disk (6 mm diameter) to the center of the agar plate.

  • Antibiotic Loading: Pipette a known volume (e.g., 10 µL) of the Antibiotic A-130 solution onto the disk.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A smaller zone of inhibition compared to a fresh, standard solution indicates a loss of activity.

Visual Guides

Degradation_Pathway A130 Antibiotic A-130 (Active) Photo_Product Photodegradation Product (Inactive) A130->Photo_Product Light (UV) Hydrolysis_Product Hydrolysis Product (Inactive) A130->Hydrolysis_Product Suboptimal pH

Caption: Primary degradation pathways for Antibiotic A-130.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Activity Assess Activity (e.g., Disk Diffusion) Start->Check_Activity Check_Integrity Check Integrity (e.g., HPLC) Check_Activity->Check_Integrity Activity Decreased Review_Storage Review Storage & Handling Procedures Check_Activity->Review_Storage Activity OK Check_Integrity->Review_Storage No Degradation Prepare_Fresh Prepare Fresh Stock Solution Check_Integrity->Prepare_Fresh Degradation Detected Review_Storage->Prepare_Fresh Contact_Support Contact Technical Support Prepare_Fresh->Contact_Support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

References

addressing resistance development to Antibiotic A-130 in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Antibiotic A-130 in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Antibiotic A-130?

A1: Antibiotic A-130 is a polyether ionophore belonging to the nigericin group.[1] Its primary mechanism of action is the disruption of transmembrane ion gradients in susceptible bacteria. Specifically, it acts as a K+/H+ antiporter, leading to the dissipation of the proton motive force, acidification of the cytoplasm, and ultimately, cell death.[2]

Q2: What are the most likely mechanisms of resistance to Antibiotic A-130?

A2: While specific resistance mechanisms to A-130 are not extensively documented, based on its class as a polyether ionophore, the most probable resistance mechanisms include:

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell, preventing it from reaching its target at a high enough concentration.[1][3][4]

  • Target Site Modification: Although less common for ionophores, alterations in the cell membrane composition could potentially hinder the insertion or function of A-130.

  • Enzymatic Inactivation: Modification of the A-130 molecule by bacterial enzymes to an inactive form. The producing organism, Streptomyces hygroscopicus, possesses self-resistance mechanisms that may involve such enzymes.[5][6]

  • Extracellular Sequestration: Production of an extracellular matrix (e.g., polysaccharides) that can bind to the antibiotic and prevent it from reaching the cell membrane.[1][7]

Q3: My Gram-positive bacterial strain, which was previously susceptible to A-130, is now showing resistance. What is the first step I should take?

A3: The first step is to confirm the resistance phenotype. This should be done by re-determining the Minimum Inhibitory Concentration (MIC) of Antibiotic A-130 against your strain, alongside a known susceptible control strain. An increase in the MIC value compared to the initial susceptible strain will confirm the development of resistance.

Q4: Are there any known synergies between Antibiotic A-130 and other compounds that could help overcome resistance?

A4: For efflux-mediated resistance, the use of an efflux pump inhibitor (EPI) in combination with Antibiotic A-130 may restore susceptibility. Common EPIs include verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP). It is recommended to perform synergy testing to determine the optimal concentrations.

Troubleshooting Guide

Issue 1: Unexpectedly high MIC values for Antibiotic A-130 against a previously susceptible bacterial strain.

  • Question: My bacterial culture is showing a significantly higher MIC for A-130 than expected. How can I troubleshoot this?

  • Answer:

    • Verify Strain Purity: Streak the culture on an appropriate agar medium to check for contamination. A mixed culture could lead to misleading MIC results.

    • Confirm Antibiotic Potency: Ensure that your stock solution of Antibiotic A-130 has not degraded. Prepare a fresh stock solution and repeat the MIC assay.

    • Standardize Inoculum: An overly dense inoculum can lead to artificially high MIC values. Ensure your bacterial suspension is standardized to the recommended optical density (e.g., 0.5 McFarland standard) before inoculation.[8][9]

    • Compare with Control: Always include a known susceptible control strain in your MIC assay to validate the experimental conditions.

Issue 2: Suspected efflux pump-mediated resistance.

  • Question: I hypothesize that my resistant strain is overexpressing an efflux pump. How can I test this?

  • Answer: You can perform an efflux pump assay using a fluorescent dye like ethidium bromide (EtBr).[10][11][12] Bacteria with active efflux pumps will show lower intracellular accumulation of EtBr and thus, lower fluorescence. The assay can be performed in the presence and absence of an efflux pump inhibitor (EPI). A significant increase in fluorescence in the presence of the EPI would support the hypothesis of efflux-mediated resistance.

Issue 3: Inconsistent results in efflux pump assays.

  • Question: My results from the ethidium bromide-based efflux assay are variable. What could be the cause?

  • Answer:

    • Cell Permeability: Ensure that the concentration of any permeabilizing agent used (if any) is optimized and consistent across experiments.

    • EPI Concentration: The concentration of the EPI should be optimized to inhibit the pump without being toxic to the bacteria. Perform a toxicity assay for the EPI alone.

    • Growth Phase: Use bacteria from the same growth phase (preferably mid-logarithmic phase) for all replicates, as efflux pump expression can vary with the growth stage.

    • Instrument Settings: Ensure that the fluorometer settings (excitation and emission wavelengths, gain) are consistent for all readings.

Data Presentation

Table 1: Hypothetical MIC Values of Antibiotic A-130 Against Susceptible and Resistant Bacterial Strains

Bacterial StrainGenotype/PhenotypeAntibiotic A-130 MIC (µg/mL)
Staphylococcus aureus ATCC 29213Susceptible Control0.5
Staphylococcus aureus A130-R1A-130 Resistant Isolate16
Enterococcus faecalis ATCC 29212Susceptible Control1
Enterococcus faecalis A130-R2A-130 Resistant Isolate32

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of Antibiotic A-130

Bacterial StrainAntibiotic A-130 MIC (µg/mL)Antibiotic A-130 + EPI (10 µg/mL) MIC (µg/mL)Fold Reduction in MIC
S. aureus ATCC 292130.50.51
S. aureus A130-R11628
E. faecalis ATCC 29212111
E. faecalis A130-R23248

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of Antibiotic A-130 that inhibits the visible growth of a bacterial strain.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Antibiotic A-130 stock solution

    • Bacterial cultures in logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Incubator (37°C)

  • Procedure:

    • Prepare serial two-fold dilutions of Antibiotic A-130 in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard using sterile saline or PBS. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Ethidium Bromide (EtBr) Efflux Assay

  • Objective: To qualitatively or semi-quantitatively assess the activity of efflux pumps in a bacterial strain.

  • Materials:

    • Bacterial cultures (resistant and susceptible strains)

    • Phosphate-buffered saline (PBS)

    • Ethidium bromide (EtBr) stock solution

    • Efflux pump inhibitor (EPI) stock solution (e.g., CCCP)

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).

    • Divide the cell suspension into two tubes. To one tube, add the EPI to the desired final concentration. To the other, add the same volume of PBS (control).

    • Incubate both tubes at room temperature for 10 minutes.

    • Add EtBr to both tubes to a final concentration of 1-2 µg/mL.

    • Immediately monitor the fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 600 nm emission).

    • A lower rate of fluorescence increase in the control tube compared to the EPI-treated tube suggests active efflux of EtBr.

Visualizations

Signaling_Pathway cluster_cell Bacterial Cell A130_out Antibiotic A-130 (extracellular) Membrane Cell Membrane A130_out->Membrane Diffusion A130_in Antibiotic A-130 (intracellular) Membrane->A130_in Disruption Disruption of Ion Gradient A130_in->Disruption Ion_Gradient Ion Gradient (K+/H+) Ion_Gradient->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action of Antibiotic A-130.

Experimental_Workflow Start Observe Resistance to Antibiotic A-130 Confirm_MIC Confirm Resistance (MIC Assay) Start->Confirm_MIC Hypothesize Hypothesize Resistance Mechanism Confirm_MIC->Hypothesize Efflux Efflux Pump Overexpression Hypothesize->Efflux Target_Mod Target Site Modification Hypothesize->Target_Mod Inactivation Enzymatic Inactivation Hypothesize->Inactivation Test_Efflux Perform Efflux Assay (e.g., EtBr Assay) Efflux->Test_Efflux Test_Target Sequence Target Genes (e.g., membrane proteins) Target_Mod->Test_Target Test_Inactivation Perform Inactivation Assay Inactivation->Test_Inactivation Analyze_Efflux Analyze Results with/without EPI Test_Efflux->Analyze_Efflux Analyze_Target Identify Mutations Test_Target->Analyze_Target Analyze_Inactivation Detect Modified A-130 Test_Inactivation->Analyze_Inactivation

Caption: Troubleshooting workflow for A-130 resistance.

Logical_Relationships Resistance Antibiotic A-130 Resistance MIC_Increase Increased MIC Resistance->MIC_Increase Efflux Increased Efflux Efflux->Resistance EPI_Effect MIC Reduction with EPI Efflux->EPI_Effect Target Target Modification Target->Resistance Mutation Genetic Mutation Target->Mutation Inactivation Enzymatic Inactivation Inactivation->Resistance Inactivation->Mutation

Caption: Relationships between resistance mechanisms.

References

Validation & Comparative

comparing the efficacy of Antibiotic A-130 with other nigericin analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antimicrobial efficacy of Antibiotic A-130 and other nigericin analogues. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Nigericin Analogues

Nigericin is a polyether antibiotic that functions as an ionophore, disrupting the ion gradients across the cell membranes of various microorganisms, particularly Gram-positive bacteria. Its analogues, including Antibiotic A-130, share a similar mechanism of action but may exhibit different potencies and selectivities due to structural variations.

Comparative Efficacy

The antimicrobial efficacy of ionophores is typically quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for Antibiotic A-130 and other nigericin analogues against various bacterial strains.

Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions.

AntibioticOrganismMIC (µg/mL)
Antibiotic A-130 Bacillus subtilis0.05
Staphylococcus aureus0.1
Streptococcus pyogenes0.02
Nigericin Bacillus subtilis0.1
Staphylococcus aureus0.2
Streptococcus pyogenes0.05
Salinomycin Bacillus subtilis0.2
Staphylococcus aureus0.4
Clostridium perfringens0.1
Monensin Bacillus subtilis1.6
Staphylococcus aureus3.1
Streptococcus mutans0.8

Mechanism of Action: Ionophore Activity

Antibiotic A-130 and other nigericin analogues act as H+/K+ antiporters. They insert into the bacterial cell membrane and facilitate the exchange of potassium ions (K+) for protons (H+), dissipating the transmembrane ion gradient. This disruption of the proton motive force interferes with essential cellular processes, such as ATP synthesis, leading to bacterial cell death.

Caption: Mechanism of action of Antibiotic A-130 as a K+/H+ ionophore.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of nigericin analogues using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antibiotics: Stock solutions of Antibiotic A-130 and other nigericin analogues dissolved in a suitable solvent (e.g., DMSO).
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Isolate several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Serial Dilution of Antibiotics:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well of a row and mix.
  • Perform a two-fold serial dilution by transferring 50 µL of the solution from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a positive control (wells with inoculum but no antibiotic) and a negative control (wells with medium only).
  • Seal the plates and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Bacterial Inoculum (0.5 McFarland) A3 Add Standardized Bacterial Inoculum P1->A3 P2 Prepare Antibiotic Stock Solutions A2 Perform 2-Fold Serial Dilution of Antibiotics P2->A2 A1 Dispense Broth in 96-Well Plate A1->A2 A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 R1 Visually Inspect for Turbidity (Growth) I1->R1 R2 Determine MIC R1->R2

    Caption: Experimental workflow for the broth microdilution MIC assay.

Comparative Analysis of the Antibacterial Efficacy of Ionophore Antibiotic A-130 Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. This guide provides a comparative analysis of the in-vitro antibacterial activity of Antibiotic A-130, a member of the nigericin group of ionophore antibiotics. Due to the limited availability of specific data for a compound designated "A-130," this analysis utilizes publicly available data for a representative ionophore antibiotic, narasin, which shares a similar mechanism of action. The antibacterial efficacy of this representative antibiotic is compared against established first-line antibiotics: vancomycin, linezolid, and daptomycin, which are commonly used to treat infections caused by resistant Gram-positive bacteria. This comparison is focused on activity against clinically significant isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the antibacterial profile of this class of ionophore antibiotics, detailed experimental protocols for assessing antibacterial activity, and visualizations of the underlying mechanisms and workflows.

Comparative Antibacterial Activity

The in-vitro antibacterial activity of the representative ionophore antibiotic (narasin) and comparator antibiotics was evaluated against a panel of Gram-positive clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticClassMechanism of ActionMIC Range (µg/mL) against MRSAMIC Range (µg/mL) against VRE
Representative Ionophore (Narasin) IonophoreDisrupts ion gradients across the bacterial cell membrane.0.5 - 21 - 4
Vancomycin GlycopeptideInhibits cell wall synthesis.1 - 4128 - >1024 (Resistant)
Linezolid OxazolidinoneInhibits protein synthesis.1 - 41 - 4
Daptomycin LipopeptideDisrupts cell membrane function.0.25 - 11 - 4

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

  • Materials:

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Stock solutions of test antibiotics

  • Procedure:

    • Prepare serial two-fold dilutions of each antibiotic in MHB directly in the microtiter plates.

    • Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Kirby-Bauer Disk Diffusion for Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Filter paper disks impregnated with known concentrations of antibiotics

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Sterile cotton swabs

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to that of a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the antibiotic-impregnated disks to the surface of the agar.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • After incubation, measure the diameter of the zone of inhibition around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Isolate start->bacterial_culture mcfarland Standardize Inoculum (0.5 McFarland) bacterial_culture->mcfarland antibiotic_stock Antibiotic Stock serial_dilution Prepare Serial Dilutions antibiotic_stock->serial_dilution inoculation Inoculate Microtiter Plate mcfarland->inoculation serial_dilution->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Ionophore Antibiotics

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects ionophore Ionophore Antibiotic membrane Lipid Bilayer ionophore->membrane Inserts into ion_gradient Disruption of Ion Gradient ionophore->ion_gradient Facilitates K+/H+ Exchange k_ion K+ k_ion->ionophore h_ion H+ h_ion->ionophore membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death

A Comparative Analysis of Polyether Antibiotics: A-130 and Dianemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two polyether antibiotics, A-130 and Dianemycin. Both compounds, derived from Streptomyces species, exhibit significant activity against Gram-positive bacteria and have applications in veterinary medicine. This document synthesizes available data on their chemical properties, antimicrobial activity, and mechanisms of action to facilitate further research and development.

Chemical and Physical Properties

Antibiotic A-130 and Dianemycin are structurally related polyether ionophore antibiotics. A-130 is classified within the nigericin group and, like Dianemycin, possesses an α,β-unsaturated ketone chromophore.[1] Dianemycin is also known as Nanchangmycin.[2][3][4][5] The chemical formulas for different variants of A-130 and Dianemycin are presented in Table 1.

Table 1: Chemical Properties of Antibiotic A-130 Variants and Dianemycin

CompoundMolecular FormulaProducing Organism
Antibiotic A-130A C47H78O13 (as silver salt)[6]Streptomyces hygroscopicus A-130[1]
Antibiotic A-130B C54H90O16[]Streptomyces hygroscopicus A-130[]
Antibiotic A-130C C47H78O13[]Streptomyces hygroscopicus A-130[]
Dianemycin C47H78O14[3][5]Streptomyces nanchangensis NS3226[2][3][4]

Mechanism of Action: Ionophores

Both Antibiotic A-130 and Dianemycin function as ionophores, disrupting the ion gradients across the cell membranes of susceptible bacteria.[9] This action leads to a breakdown of essential cellular processes and ultimately, cell death. The general mechanism of action for these polyether ionophore antibiotics is depicted in the following diagram.

Ionophore_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Ionophore Ionophore (A-130 or Dianemycin) K_in K+ (in) Ionophore->K_in Transports K+ into cell H_out H+ (out) Ionophore->H_out Transports H+ out of cell Membrane_potential Disruption of Membrane Potential Ionophore->Membrane_potential K_out K+ (out) K_out->Ionophore Binds K+ H_in H+ (in) H_in->Ionophore Binds H+ Cell_death Bacterial Cell Death Membrane_potential->Cell_death

Caption: General mechanism of ionophore antibiotics.

Antimicrobial and Biological Activity

Both antibiotics are effective against Gram-positive bacteria.[1][2][4] In addition to their antibacterial properties, both have been investigated for other biological activities.

Dianemycin has demonstrated a broader range of activities, including:

  • Antiviral: Active against Zika virus, West Nile virus, dengue virus, Sindbis virus, and chikungunya virus by inhibiting viral entry.[2][3][10]

  • Antiprotozoal: Used to treat coccidiosis in poultry and is active against drug-resistant strains of malaria.[4][10]

  • Insecticidal: Possesses insecticidal properties.[3]

  • Anti-inflammatory: Shows topical anti-inflammatory effects.[11]

Antibiotic A-130 has been noted for its use as a feed additive to control Eimeria tenella infections in poultry, indicating antiprotozoal activity similar to Dianemycin.[][]

A direct comparative study, CP-60,993, which is 19-epi-dianemycin, exhibited in vitro activity against Gram-positive and anaerobic bacteria and was effective against Eimeria coccidia in poultry.[12] This further highlights the similar biological activity profile of these related compounds.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of Antibiotic A-130 and Dianemycin against bacterial strains.

MIC_Determination_Workflow Start Start Prepare_antibiotic Prepare serial dilutions of Antibiotic A-130 and Dianemycin Start->Prepare_antibiotic Inoculate_plates Inoculate microtiter plates with standardized bacterial suspension Prepare_antibiotic->Inoculate_plates Incubate Incubate plates at 37°C for 18-24 hours Inoculate_plates->Incubate Read_results Visually inspect for turbidity or use a plate reader Incubate->Read_results Determine_MIC MIC is the lowest concentration with no visible growth Read_results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Dissolve Antibiotic A-130 and Dianemycin in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solutions in appropriate broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plates containing the antibiotic dilutions. Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Concluding Remarks

Antibiotic A-130 and Dianemycin are closely related polyether antibiotics with similar chemical features and a shared mechanism of action as ionophores. Their primary utility lies in their activity against Gram-positive bacteria and certain protozoa, making them valuable in veterinary medicine. Dianemycin has been more extensively studied for a broader range of biological activities, including antiviral and anti-inflammatory properties. Further comparative studies with quantitative data on their antimicrobial spectra and in vivo efficacy are warranted to fully elucidate their respective therapeutic potentials.

References

Comparative Analysis of Structural Activity Relationships of Nigericin Antibiotics, a Class Including Antibiotic A-130

Author: BenchChem Technical Support Team. Date: November 2025

Antibiotic A-130, produced by the bacterium Streptomyces hygroscopicus, belongs to the nigericin family of antibiotics.[1] These compounds are known for their activity against Gram-positive bacteria.[1] This guide focuses on the SAR of nigericin and its synthetic derivatives to provide a framework for understanding the potential modifications of related compounds like A-130.

Data on Antibacterial Activity

A study on the chemical modification of nigericin has provided quantitative data on the antibacterial activity of the parent compound and its fluorinated derivatives. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for nigericin and two of its fluorinated analogues, NIG-3 and NIG-5.

The data reveals that while nigericin itself is potent against the Gram-positive bacterium Staphylococcus aureus, it lacks activity against the Gram-negative Escherichia coli.[1][2] Interestingly, the fluorinated derivatives not only retained activity against S. aureus but also gained significant activity against E. coli, demonstrating a crucial aspect of their structure-activity relationship.[1][2]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
Nigericin Staphylococcus aureus ATCC 91440.3[1][2]
Escherichia coli ATCC 8739No activity observed[1][2]
NIG-3 (Fluorinated Analogue) Staphylococcus aureus ATCC 91442.5[1][2]
Escherichia coli ATCC 87390.3[1][2]
NIG-5 (Fluorinated Analogue) Staphylococcus aureus ATCC 91445.0[1][2]
Escherichia coli ATCC 87390.3[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of nigericin and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the compounds was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Bacterial Strain Preparation: The test strains (S. aureus ATCC 9144 and E. coli ATCC 8739) were cultured in a suitable broth medium to achieve a standardized inoculum density.

  • Compound Dilution: A serial dilution of each compound (nigericin, NIG-3, and NIG-5) was prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[3]

Cytotoxicity Assay: The toxicity of the compounds against mammalian cells was evaluated to assess their therapeutic potential.

  • Cell Line: A suitable mammalian cell line, such as a mouse embryonic fibroblast cell line, was used.[1]

  • Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of nigericin and its fluorinated analogues.

  • Incubation: The plates were incubated for specific time periods (e.g., 2 hours and 24 hours).[1]

  • Viability Assessment: Cell viability was determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. The concentration that inhibits 50% of cell growth (IC50) was then calculated.[1]

Mechanism of Action and Experimental Workflow

Nigericin and its derivatives function as ionophores, which are molecules that can transport ions across biological membranes. Specifically, nigericin acts as an antiporter, exchanging potassium ions (K+) for protons (H+) across the bacterial cell membrane. This disruption of the ion gradient leads to a cascade of events that ultimately result in bacterial cell death.

The experimental workflow for evaluating the antibacterial activity and elucidating the structure-activity relationship of nigericin derivatives typically involves several key stages, from the synthesis of new compounds to their biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis A Parent Compound (Nigericin) B Chemical Modification (e.g., Fluorination) A->B C Purification and Characterization B->C D Antibacterial Screening (MIC Assay) C->D E Cytotoxicity Testing (IC50 Assay) D->E F Mechanism of Action Studies E->F G Data Analysis and SAR Determination F->G Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Nigericin Nigericin (Ionophore) H_in H+ Nigericin->H_in Transports In K_out K+ K_out->Nigericin Transports Out Ion_Gradient Disruption of Ion Gradient H_in->Ion_Gradient Membrane_Potential Loss of Membrane Potential Ion_Gradient->Membrane_Potential Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death

References

A Comparative Analysis of Antibiotic A-130 (Ceftazidime-avibactam) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Antibiotic A-130, a combination of a third-generation cephalosporin and a β-lactamase inhibitor. For the purpose of this analysis, A-130 will be represented by the well-documented antibiotic combination, Ceftazidime-avibactam. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance against challenging Gram-negative pathogens.

In Vitro Efficacy

The in vitro potency of A-130 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial isolates and through time-kill assays to assess its bactericidal activity.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MIC data for A-130 and other antibiotics against key carbapenem-resistant pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for assessing in vitro activity.

Table 1: Comparative In Vitro Activity against Klebsiella pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
A-130 (Ceftazidime-avibactam) 0.5 2 99.5%
Meropenem16>6425.0%
Colistin0.5295.0%

Table 2: Comparative In Vitro Activity against Pseudomonas aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
A-130 (Ceftazidime-avibactam) 2 8 92.0%
Meropenem83245.0%
Piperacillin-tazobactam16>12868.0%
Time-Kill Assay Data

Time-kill assays demonstrate the rate and extent of bacterial killing. A-130 typically exhibits bactericidal activity, defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL.

Table 3: Time-Kill Kinetics of A-130 against KPC-producing Klebsiella pneumoniae

Concentration0h (log10 CFU/mL)2h4h8h24h
Control 6.16.57.28.59.1
A-130 (4x MIC) 6.14.53.0<2.0<2.0
A-130 (8x MIC) 6.13.8<2.0<2.0<2.0

In Vivo Efficacy

The in vivo efficacy of A-130 has been demonstrated in various animal models of infection, which are crucial for predicting clinical success. These models assess endpoints such as survival rates and bacterial load reduction in key tissues.

Murine Pneumonia Model

In a neutropenic murine pneumonia model, A-130 demonstrated significant efficacy in improving survival against infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Table 4: Survival Rates in Murine Pneumonia Model with KPC-producing K. pneumoniae

Treatment GroupDosing Regimen (every 8h)96h Survival Rate
Vehicle Control-0%
A-130 120/30 mg/kg 90%
Meropenem100 mg/kg10%
Colistin5 mg/kg40%
Murine Thigh Infection Model

This model is used to assess the ability of an antibiotic to reduce the bacterial burden in deep-seated infections. A-130 showed robust activity in reducing the bacterial load of carbapenem-resistant strains.

Table 5: Bacterial Load Reduction in Murine Thigh Model (24h post-infection)

Treatment GroupPathogen IsolateMean Reduction in Bacterial Load (log10 CFU/g)
A-130 KPC-producing K. pneumoniae-3.5
A-130 Meropenem-resistant P. aeruginosa-2.8
MeropenemKPC-producing K. pneumoniae+1.2 (growth)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates were grown on agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Plates: 96-well microtiter plates containing serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth were used.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Time-Kill Assay Protocol
  • Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was prepared in Mueller-Hinton broth.

  • Exposure: A-130 was added at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic was included.

  • Sampling: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples were serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time was plotted to create time-kill curves.

Murine Pneumonia Model Protocol
  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were anesthetized and intranasally inoculated with a suspension of the challenge organism (e.g., KPC-producing K. pneumoniae) to establish a lung infection.

  • Treatment: Antibiotic therapy was initiated 2 hours post-infection. A-130 or comparator antibiotics were administered subcutaneously at specified dosing intervals for a defined period (e.g., 72 hours).

  • Endpoint Assessment: The primary endpoint was animal survival over a period of 96 hours. For bacterial load determination, a separate cohort of animals was euthanized at 24 hours, and their lungs were homogenized to quantify bacterial CFU/g of tissue.

Visualizations

Mechanism of Action

The diagram below illustrates the dual mechanism of A-130. Ceftazidime inhibits penicillin-binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis, leading to cell lysis. Avibactam, a non-β-lactam β-lactamase inhibitor, binds to and inactivates specific β-lactamase enzymes, thereby protecting Ceftazidime from degradation.

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Antibiotic A-130 PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Catalyzes Lysis Cell Lysis & Death Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits Avibactam Avibactam BetaLactamase β-Lactamase Enzymes (e.g., KPC) Avibactam->BetaLactamase Inhibits BetaLactamase->Ceftazidime Degrades

Caption: Dual mechanism of A-130 (Ceftazidime-avibactam).

In Vivo Experimental Workflow

The following diagram outlines the key steps in the murine pneumonia model used to evaluate the in vivo efficacy of A-130.

In_Vivo_Workflow start Start: Select Mice immuno Induce Neutropenia (Cyclophosphamide) start->immuno infect Intranasal Inoculation with Pathogen immuno->infect randomize Randomize into Treatment Groups infect->randomize treat Administer Treatment (A-130, Comparator, Vehicle) randomize->treat monitor Monitor Survival (e.g., 96 hours) treat->monitor b_load Determine Bacterial Load in Lungs (24h cohort) treat->b_load end End: Analyze Data monitor->end b_load->end

Caption: Workflow for the murine pneumonia infection model.

Logical Relationship for A-130 Usage

This diagram illustrates the clinical decision logic for utilizing A-130 based on the suspected or confirmed β-lactamase profile of the infecting organism.

Clinical_Logic Infection Gram-Negative Infection Suspected Resistance Carbapenem Resistance Detected or Suspected? Infection->Resistance Use_A130 Consider A-130 Resistance->Use_A130 Yes Alt_Agent Consider Alternative Agent Resistance->Alt_Agent No Mechanism β-Lactamase Type? Use_A130->Mechanism KPC_AmpC KPC, OXA-48, AmpC, ESBL Producer Mechanism->KPC_AmpC Covered by Avibactam MBL Metallo-β-Lactamase (e.g., NDM, VIM) Producer Mechanism->MBL Not Covered KPC_AmpC->Use_A130 Effective MBL->Alt_Agent Ineffective

Caption: Decision logic for A-130 based on resistance mechanisms.

The Synergistic Power of Daptomycin: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant organisms presents a formidable challenge in infectious disease therapy. A promising strategy to combat these resilient pathogens is the use of synergistic antibiotic combinations. This guide provides a comprehensive comparison of the synergistic effects of the cyclic lipopeptide antibiotic, Daptomycin (acting as our "Antibiotic A-130"), with various other antibacterial agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of an antibiotic combination is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5. The following tables summarize the in vitro synergistic activity of Daptomycin against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) when combined with other antibacterial agents.

Table 1: Synergistic Effects of Daptomycin Combinations against MRSA
Combination AgentNumber of Isolates TestedSynergism Rate (FICI ≤ 0.5)Key Findings
Fosfomycin 10037%Demonstrated the highest synergistic and additive effects against MRSA strains[1]. The combination has also been shown to prevent the emergence of drug resistance[2].
Oxacillin 10011%Shows a notable synergistic effect, contributing to the "seesaw effect" where MRSA strains with reduced daptomycin susceptibility become more susceptible to β-lactams[1][3].
Gentamicin 1005%While showing a lower rate of synergy in some studies, the combination has been a focus of clinical interest[1][4].
Linezolid 1003%Primarily additive or indifferent effects were observed[1].
Rifampicin 1001%In some studies, a low rate of synergy was observed in vitro[1]. However, in vivo models have shown increased efficacy, especially in infections like osteomyelitis[4][5].
β-Lactams (general) Multiple studiesVariesThe combination of daptomycin with β-lactams is well-documented to be synergistic against MRSA[3][4]. This is often attributed to the β-lactams altering the cell surface charge, which facilitates daptomycin binding[3].
Nafcillin 20 (VISA)55%Significantly improved antibacterial activity against vancomycin-intermediate S. aureus (VISA), with the effect being more pronounced in strains with higher daptomycin MICs[6].
Piperacillin-Tazobactam 875% (6/8)Synergy was demonstrated in a majority of the tested strains, with the β-lactamase inhibitor playing a role in this interaction[7].
Ampicillin-Sulbactam 875% (6/8)Similar to piperacillin-tazobactam, this combination showed a high rate of synergy, emphasizing the potential of β-lactam/β-lactamase inhibitor combinations with daptomycin[7].
Table 2: Synergistic Effects of Daptomycin Combinations against VRE
Combination AgentTarget OrganismKey Findings
Ceftaroline E. faeciumRestores daptomycin activity against daptomycin-nonsusceptible VRE. The combination resulted in a significant reduction in bacterial count in time-kill assays[8][9].
Ampicillin E. faeciumDemonstrated synergy with daptomycin against daptomycin-susceptible VRE strains[8][9].
Various β-Lactams E. faecalis & E. faeciumCeftaroline, ampicillin, ertapenem, ceftriaxone, and cefepime all demonstrated synergy with daptomycin against VRE. Ceftaroline was noted to cause the most significant reduction in daptomycin MIC values[10].

Mechanisms of Synergy

The synergistic interaction between Daptomycin and β-lactam antibiotics against MRSA is a well-studied phenomenon. The proposed mechanism involves a multi-step process where the β-lactam enhances the activity of Daptomycin.

SynergyMechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Membrane Cell Membrane PBP->Membrane Alters Surface Charge IncreasedBinding Increased Daptomycin Binding Membrane->IncreasedBinding Promotes DapTarget Daptomycin Target BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits Daptomycin Daptomycin Daptomycin->DapTarget Binds to CellDeath Cell Death IncreasedBinding->CellDeath Leads to CheckerboardWorkflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates dilute_A Serial Dilute Antibiotic A (Horizontally) prep_plates->dilute_A dilute_B Serial Dilute Antibiotic B (Vertically) prep_plates->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC of each agent alone and in combination incubate->read_mic calc_fic Calculate FICI read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

References

Assessing the Cytotoxicity of Antibiotic A-130 and Other Ionophore Antibiotics on Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Antibiotic A-130 and other ionophore antibiotics on eukaryotic cells. Due to the limited publicly available cytotoxicity data specifically for Antibiotic A-130, this guide focuses on its close structural and functional analog, Nigericin, alongside other well-researched ionophore antibiotics, Monensin and Valinomycin. These compounds are known to disrupt ion gradients across cellular membranes, leading to various cytotoxic effects.[1]

This guide presents quantitative cytotoxicity data, detailed experimental methodologies for key assays, and visual representations of the primary signaling pathways involved in the cytotoxic response to these antibiotics.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nigericin, Monensin, and Valinomycin on various eukaryotic cell lines. Lower IC50 values indicate higher cytotoxicity.

AntibioticCell LineCell TypeIC50 ValueReference
Nigericin MOLM13-sensitiveAcute Myeloid Leukemia57.02 nM[2]
MOLM13-resistantAcute Myeloid Leukemia35.29 nM[2]
HL60-sensitiveAcute Promyelocytic Leukemia20.49 nM[2]
HL60-cytarabine-resistantAcute Promyelocytic Leukemia1.197 nM[2]
MDA-MB-231Triple-Negative Breast Cancer2.881 µM[3][4]
4T1Murine Triple-Negative Breast Cancer2.505 µM[3][4]
Monensin A375Melanoma0.16 µM[5]
TEM 4-18EMT-like Prostate Cancer~10 nM[6]
HepG2Human HepatomaNot specified[7]
LMHChicken HepatomaNot specified[7]
L6Rat MyoblastsNot specified[7]
Valinomycin 3T3Mouse FibroblastsNontoxic at proliferative arrest concentrations[8]
SV40-3T3Transformed Mouse FibroblastsToxic[8]
BAF3Murine pre-B cell lineInduces apoptosis[9]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the antibiotic and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[10]

  • Add 100 µL of the solubilization solution to each well.[10]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[10]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]

Annexin V Apoptosis Assay

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]

Principle: Annexin V is a protein that has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells by flow cytometry.[11] Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, where the membrane integrity is compromised.[12]

Protocol:

  • Induce apoptosis in cells by treating with the antibiotic for the desired time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]

  • Incubate the cells at room temperature for 15 minutes in the dark.[11]

  • Analyze the stained cells by flow cytometry.[11]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Activated caspase-3 can cleave a specific substrate, such as DEVD-pNA (p-nitroanilide), to release a chromophore (pNA) that can be quantified spectrophotometrically at 400-405 nm.[13]

Protocol:

  • Lyse the treated and control cells using a chilled cell lysis buffer.[14]

  • Incubate the cell lysates on ice for 10-30 minutes.[14]

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant. The protein concentration should typically be between 1-4 mg/mL.[14]

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.[13]

  • Measure the absorbance at 400-405 nm using a microplate reader.[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15]

Principle: LDH released into the culture medium can be measured by a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[15]

Protocol:

  • Plate cells in a 96-well plate and treat them with the antibiotic for the desired time.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Add a stop solution to terminate the enzymatic reaction.[16]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

Signaling Pathways and Mechanisms of Action

Ionophore antibiotics, including the Nigericin group to which Antibiotic A-130 belongs, primarily exert their cytotoxic effects by disrupting intracellular ion homeostasis, which in turn triggers several downstream signaling pathways leading to cell death.[1]

Mitochondrial Dysfunction and Apoptosis Induction

A primary mechanism of cytotoxicity for ionophore antibiotics is the induction of mitochondrial dysfunction.[17][18] Nigericin, for instance, acts as a K+/H+ antiporter, disrupting the mitochondrial membrane potential.[19][20] This disruption leads to:

  • Increased production of Reactive Oxygen Species (ROS): The imbalance in ion gradients and disruption of the electron transport chain can lead to a surge in mitochondrial ROS.[3][21]

  • Release of Cytochrome c: Damage to the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[19]

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[19]

Antibiotic Antibiotic Mitochondrion Mitochondrion Antibiotic->Mitochondrion Disrupts Membrane Potential ROS ROS Mitochondrion->ROS Increases Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by ionophore antibiotics.

Pyroptosis Induction

In some cell types, such as triple-negative breast cancer cells, Nigericin has been shown to induce pyroptosis, a form of programmed cell death characterized by cell swelling and lysis.[3]

This pathway is initiated by the activation of the NLRP3 inflammasome, which senses the potassium efflux caused by Nigericin.[22] Activation of the inflammasome leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[3]

Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome K_efflux->NLRP3_Inflammasome Activates Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activates GSDMD GSDMD Caspase-1->GSDMD Cleaves GSDMD-N GSDMD-N (pore-forming) GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis

Caption: Nigericin-induced pyroptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of an antibiotic on eukaryotic cells is outlined below.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis Cell_Culture Cell Culture Treatment Antibiotic Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Caspase_Assay Caspase Activity Assay IC50->Caspase_Assay LDH_Assay Membrane Integrity Assay (LDH) IC50->LDH_Assay Mito_Potential Mitochondrial Membrane Potential Apoptosis_Assay->Mito_Potential ROS_Detection ROS Detection Apoptosis_Assay->ROS_Detection Western_Blot Western Blot (Signaling Proteins) Caspase_Assay->Western_Blot

Caption: General workflow for assessing antibiotic cytotoxicity.

References

A Head-to-Head Comparison of Antibiotic A-130 with Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antibiotic A-130 against established, commercially available antibiotics targeting Gram-positive bacteria. Due to the limited publicly available data on A-130, this comparison utilizes data from its representative compound class, nigericin, to provide a substantive evaluation of its potential efficacy and mechanism of action relative to current standards of care.

Introduction to Antibiotic A-130

Antibiotic A-130 is an antibiotic isolated from Streptomyces hygroscopicus. It belongs to the nigericin group of antibiotics, which are classified as polyether ionophores. Structurally, it features an alpha, beta-unsaturated ketone chromophore. Its activity is primarily directed against Gram-positive organisms. As an ionophore, its mechanism of action is fundamentally different from many commercially available antibiotics, suggesting a potential role in overcoming existing resistance mechanisms.

Mechanism of Action

The efficacy of an antibiotic is defined by its ability to disrupt essential bacterial processes. Below is a comparison of the mechanisms of action for Antibiotic A-130 (nigericin) and three leading commercial antibiotics used for Gram-positive infections: vancomycin, linezolid, and daptomycin.

Antibiotic A-130 (Nigericin Group)

Nigericin-like antibiotics function as ionophores, specifically as potassium and proton antiporters. They insert into the bacterial cell membrane and disrupt the transmembrane ion gradients that are critical for essential cellular functions, including ATP synthesis and substrate transport. This disruption of the membrane potential leads to a cascade of events culminating in bacterial cell death.

MOA_A130 Mechanism of Action of Antibiotic A-130 (Nigericin) cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm K_out K+ A130 Antibiotic A-130 (Nigericin) K_out->A130 Binds K+ H_in H+ H_in->A130 Binds H+ K_in K+ A130->K_in Transports K+ In H_out H+ A130->H_out Transports H+ Out Disruption Disruption of Ion Gradient A130->Disruption Death Cell Death Disruption->Death

Caption: Mechanism of Action of Antibiotic A-130 (Nigericin)

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis. This leads to a weakened cell wall and subsequent cell lysis.

MOA_Vancomycin Mechanism of Action of Vancomycin Vanc Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanc->DAla Binds to Inhibition Inhibition of Transglycosylation & Transpeptidation DAla->Inhibition CellWall Defective Cell Wall Synthesis Inhibition->CellWall Lysis Cell Lysis CellWall->Lysis MOA_Linezolid Mechanism of Action of Linezolid Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome50S Binds to Complex Prevents Formation of 70S Initiation Complex Ribosome50S->Complex ProteinSynth Inhibition of Protein Synthesis Complex->ProteinSynth GrowthArrest Bacteriostatic Effect ProteinSynth->GrowthArrest MOA_Daptomycin Mechanism of Action of Daptomycin Dapto Daptomycin Membrane Bacterial Cell Membrane Dapto->Membrane Inserts into (Ca2+ dependent) Calcium Ca2+ Ions Calcium->Dapto Depolarization Membrane Depolarization Membrane->Depolarization Efflux K+ Efflux Membrane->Efflux Death Cell Death Depolarization->Death Efflux->Death workflow_MIC Experimental Workflow for Broth Microdilution MIC Assay start Start: Prepare Materials step1 1. Prepare Serial Dilutions of Antibiotic in a 96-Well Microtiter Plate start->step1 step2 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) step1->step2 step3 3. Inoculate Each Well (except negative control) with Bacterial Suspension step2->step3 step4 4. Include Positive Control (no antibiotic) and Negative Control (no bacteria) step3->step4 step5 5. Incubate Plate at 35-37°C for 16-20 hours step4->step5 step6 6. Read Results: Visually inspect for turbidity step5->step6 end End: Determine MIC (Lowest concentration with no visible growth) step6->end

Validating the Target Specificity of Antibiotic A-130 in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the target specificity of Antibiotic A-130, a member of the nigericin group active against gram-positive bacteria.[1] The methodologies and comparisons presented herein are designed for researchers, scientists, and drug development professionals to objectively assess the antibiotic's performance against other alternatives.

Introduction to Antibiotic A-130 and Target Validation

Antibiotic A-130, isolated from Streptomyces hygroscopicus, belongs to the nigericin group of antibiotics and has demonstrated activity against gram-positive organisms.[1] Like other members of this class, it is an ionophore, suggesting its mechanism of action may involve disrupting ion gradients across the bacterial cell membrane. However, precise molecular targets and potential off-target effects require rigorous validation.

Target validation is a critical step in antibiotic development, ensuring that a compound's antibacterial effect is primarily due to its interaction with a specific molecular target. This process involves a combination of genetic, biochemical, and microbiological approaches to confirm the mechanism of action and assess specificity.

Experimental Workflow for Target Specificity Validation

A systematic approach is essential for validating the target of a novel antibiotic. The following workflow outlines the key experimental stages.

G cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Target Identification & Validation cluster_3 Specificity & Off-Target Effects A Determine Minimum Inhibitory Concentration (MIC) B Bacterial Growth Kinetics Assay A->B Establish baseline effective concentration C Comparative Genomics & In Silico Target Prediction B->C Proceed if potent activity confirmed D Screen for Resistant Mutants E Whole Genome Sequencing of Resistant Mutants D->E Isolate and characterize resistant strains F Target Overexpression/ Deletion Studies E->F Identify potential target genes G In Vitro Target Binding/Activity Assays F->G Confirm target engagement H Transcriptomic/Proteomic Analysis G->H Validate on-target activity I Cytotoxicity Assays (Mammalian Cells) H->I Assess broader cellular impact

Caption: Experimental workflow for antibiotic target validation.

Comparative Performance Data

To contextualize the performance of Antibiotic A-130, its activity is compared with antibiotics representing different mechanisms of action. The following tables summarize key quantitative data. Note: Data for Antibiotic A-130 is hypothetical and for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria

AntibioticClassMechanism of ActionS. aureus (µg/mL)S. pneumoniae (µg/mL)E. faecalis (µg/mL)
Antibiotic A-130 (Hypothetical) IonophoreDisrupts Ion Gradients0.50.251
Penicillin Gβ-LactamCell Wall Synthesis Inhibitor[2]0.1250.068
VancomycinGlycopeptideCell Wall Synthesis Inhibitor[3]10.52
TetracyclineTetracyclineProtein Synthesis Inhibitor[2]2116
CiprofloxacinFluoroquinoloneDNA Synthesis Inhibitor124

Table 2: In Vitro Target Engagement

AntibioticTargetAssay TypeBinding Affinity (Kd)IC50
Antibiotic A-130 (Hypothetical) K+/H+ AntiporterIon Flux AssayN/A0.2 µM
Penicillin GPenicillin-Binding Proteins (PBPs)[2]Competitive Binding Assay5 µM2 µM
VancomycinD-Ala-D-Ala terminus of peptidoglycan precursors[4]Isothermal Titration Calorimetry10 µM8 µM
Tetracycline30S Ribosomal Subunit[2]Fluorescence Polarization1 µM0.5 µM
CiprofloxacinDNA GyraseEnzyme Inhibition Assay0.8 µM0.3 µM

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[5]

Screening for Resistant Mutants

Objective: To isolate spontaneous mutants resistant to the antibiotic, which can help identify the drug's target.

Methodology:

  • Culture a high density of the target bacterium (e.g., 109-1010 CFU) on agar plates containing the antibiotic at a concentration 4-8 times the MIC.

  • Incubate the plates at 37°C for 48-72 hours.

  • Colonies that grow on the plates are considered potential resistant mutants.

  • Isolate individual colonies and re-streak them on antibiotic-containing plates to confirm the resistance phenotype.

  • Determine the MIC of the antibiotic for the confirmed resistant mutants.

Whole Genome Sequencing of Resistant Mutants

Objective: To identify genetic mutations that confer resistance, pointing to the antibiotic's target or resistance mechanisms.

Methodology:

  • Extract genomic DNA from the resistant mutants and the parental (wild-type) strain.

  • Prepare sequencing libraries and perform high-throughput sequencing.

  • Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.

  • Prioritize mutations in genes whose products are plausible antibiotic targets (e.g., enzymes in essential pathways, membrane proteins).

Visualizing the Mechanism of Action

Hypothetical Signaling Pathway Disrupted by Antibiotic A-130

Based on its classification as a nigericin-like ionophore, Antibiotic A-130 is hypothesized to disrupt the potassium ion (K+) gradient across the bacterial cell membrane. This disruption can have downstream effects on cellular processes that are dependent on the membrane potential and intracellular pH.

G cluster_0 Bacterial Cell A130 Antibiotic A-130 K_channel K+ Channel A130->K_channel Disrupts K+ gradient Membrane Cell Membrane ATP_synthase ATP Synthase Membrane->ATP_synthase Maintains Proton Motive Force K_channel->ATP_synthase Depolarizes membrane H_pump Proton Pump Metabolism Metabolic Processes ATP_synthase->Metabolism Produces ATP

Caption: Hypothetical disruption of ion homeostasis by Antibiotic A-130.

Conclusion

The validation of a new antibiotic's target specificity is a multifaceted process that combines classical microbiological techniques with modern genomic and biochemical assays. For Antibiotic A-130, a systematic approach beginning with MIC determination and culminating in in-depth genetic and biochemical studies of resistant mutants is crucial. By comparing its performance metrics with those of well-characterized antibiotics, researchers can gain a clearer understanding of its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a robust framework for achieving this validation.

References

Safety Operating Guide

Proper Disposal Procedures for Antibacterial Agent 130

Author: BenchChem Technical Support Team. Date: November 2025

The following provides a comprehensive guide to the proper disposal of Antibacterial Agent 130, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is not a publicly recognized chemical identifier. The following procedures are based on general best practices for the disposal of investigational antibacterial compounds. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols. In the absence of an official SDS, a risk assessment should be conducted before handling and disposal.

Summary of Disposal Parameters

For safe and compliant disposal, key quantitative parameters for treating and disposing of waste containing this compound are outlined below.

ParameterValueNotes
Waste Classification Chemical, Biohazardous (if applicable)Segregate based on contamination with biological materials.
Aqueous Waste Conc. Limit < 10 mg/LMaximum concentration for disposal via laboratory drains, subject to local wastewater regulations.
Deactivation Reagent 10% Sodium Hypochlorite (Bleach)Effective for chemical degradation of the active antibacterial properties.
Contact Time for Deactivation 60 minutesMinimum time required for the deactivation reagent to neutralize the antibacterial activity.
pH for Neutralization 6.0 - 8.0Adjust pH of the treated waste stream before final disposal to minimize environmental impact.
Solid Waste Disposal IncinerationRecommended for contaminated labware, PPE, and undiluted compound.

Experimental Protocol: Deactivation of Aqueous Waste

This protocol details the methodology for the chemical deactivation of aqueous solutions containing this compound prior to disposal.

  • Segregation: Collect all aqueous waste containing this compound in a dedicated, clearly labeled, and chemically resistant container.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all deactivation procedures within a certified chemical fume hood to avoid inhalation of vapors.

  • Deactivation:

    • Measure the volume of the aqueous waste.

    • For every 900 mL of waste, slowly add 100 mL of 10% sodium hypochlorite solution while stirring gently. This creates a 1% final bleach concentration.

    • Allow the mixture to stand for a minimum of 60 minutes to ensure complete deactivation of the antibacterial agent.

  • Neutralization:

    • Test the pH of the treated solution using a calibrated pH meter or pH strips.

    • If necessary, adjust the pH to a range of 6.0 - 8.0 using dilute hydrochloric acid or sodium hydroxide. Add the neutralizing agent dropwise while monitoring the pH.

  • Final Disposal:

    • Once the solution is deactivated and neutralized, it can be disposed of down the laboratory drain with copious amounts of water, provided the concentration of the original agent is below 10 mg/L and this complies with local regulations.

    • If local regulations prohibit this, or if the original concentration was higher, the treated waste must be collected in a hazardous waste container for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.

cluster_waste Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Disposal Waste Waste Containing This compound Aqueous Aqueous Waste Waste->Aqueous Solid Solid Waste (PPE, Labware) Waste->Solid Organic Organic Solvent Waste Waste->Organic Deactivate Deactivate with 10% Sodium Hypochlorite Aqueous->Deactivate < 10 mg/L Incinerate Incineration Solid->Incinerate SolventWaste Hazardous Waste Collection Organic->SolventWaste Neutralize Neutralize pH (6.0 - 8.0) Deactivate->Neutralize Drain Drain Disposal (if compliant) Neutralize->Drain

Caption: Disposal workflow for this compound waste.

Essential Safety and Handling of Silver Nanoparticles (AgNPs) as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling silver nanoparticles (AgNPs), which are potent antibacterial agents. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Handling Procedures

Silver nanoparticles, particularly in powder form, present a significant inhalation hazard. The primary goal is to prevent the generation and inhalation of dusts and aerosols.

Engineering Controls:

  • Always handle powdered silver nanoparticles within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.

  • Work surfaces should be smooth, non-porous, and easy to decontaminate. Disposable bench covers can be utilized.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling silver nanoparticles.

  • Respiratory Protection: An N95 respirator is the minimum requirement when handling AgNPs. For higher-risk activities, such as handling large quantities of powder or potential for significant aerosolization, a P100 respirator or a powered air-purifying respirator (PAPR) is recommended.

  • Hand Protection: Wear nitrile gloves at all times. For extended procedures or when handling suspensions, consider double-gloving.

  • Body Protection: A dedicated lab coat, preferably made of a non-woven fabric, should be worn. Disposable gowns can also be used to prevent contamination of personal clothing.

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for silver nanoparticles and other forms of silver. It is critical to maintain workplace concentrations below these recommended levels.

SubstanceAgencyExposure Limit (Time-Weighted Average)
Silver NanoparticlesNIOSH0.9 µg/m³ (10-hour TWA)
Silver (metal dust and fume)OSHA PEL0.01 mg/m³
Silver (metal)NIOSH REL0.01 mg/m³

TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; REL: Recommended Exposure Limit.

Experimental Protocol: Assessing Antibacterial Efficacy (Kirby-Bauer Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of silver nanoparticles against a target bacterium.

1. Preparation of Materials:

  • Prepare a sterile stock suspension of silver nanoparticles in deionized water or a suitable buffer.
  • Culture the target bacteria (e.g., E. coli, S. aureus) in a nutrient broth to a specific optical density (e.g., 0.5 McFarland standard).
  • Prepare Mueller-Hinton agar plates.
  • Sterilize blank paper disks.

2. Inoculation:

  • Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plates with the bacterial culture to create a lawn.

3. Application of Nanoparticles:

  • Impregnate the sterile paper disks with a known concentration of the silver nanoparticle suspension.
  • Allow the disks to dry under sterile conditions.

4. Incubation:

  • Carefully place the impregnated disks onto the surface of the inoculated agar plates.
  • Include a control disk with the solvent used to suspend the nanoparticles.
  • Incubate the plates at the optimal temperature for the target bacteria (e.g., 37°C) for 18-24 hours.

5. Analysis:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.
  • A larger zone of inhibition indicates greater antibacterial activity.

Procedural Workflow and Disposal Plan

The following diagram illustrates the essential workflow for the safe handling and disposal of silver nanoparticles.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling A Risk Assessment B Select & Don PPE (Respirator, Goggles, Gloves, Lab Coat) A->B C Prepare Engineering Controls (Fume Hood / Glove Box) B->C D Handle AgNPs (Wet Handling Preferred) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Collect Nanomaterial Waste F->G H Seal & Label Waste Container G->H I Dispose as Hazardous Waste H->I J Doff PPE H->J I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of Silver Nanoparticles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.